Cbz-N-amido-PEG20-acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H93NO24/c53-50(54)6-8-56-10-12-58-14-16-60-18-20-62-22-24-64-26-28-66-30-32-68-34-36-70-38-40-72-42-44-74-46-47-75-45-43-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-59-13-11-57-9-7-52-51(55)76-48-49-4-2-1-3-5-49/h1-5H,6-48H2,(H,52,55)(H,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOMWYLNQLNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H93NO24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cbz-N-amido-PEG20-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on Cbz-N-amido-PEG20-acid, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The unique properties of this linker, including its defined length, hydrophilicity, and orthogonal protecting groups, make it a valuable tool in the synthesis of targeted protein degraders.
Core Properties and Specifications
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid and a carboxybenzyl (Cbz)-protected amine. The PEG chain consists of 20 ethylene (B1197577) glycol units, contributing to the molecule's solubility and pharmacokinetic properties in resulting PROTACs.
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅₁H₉₃NO₂₄ | [1][2][3][4] |
| Molecular Weight | ~1104.29 g/mol | [1][2][5] |
| Exact Mass | 1103.6100 | [1] |
| Elemental Analysis | C: 55.47%, H: 8.49%, N: 1.27%, O: 34.77% | [1] |
| Synonyms | CBZ-NH-PEG20-CH2CH2COOH, Cbz-PEG20-acid | [1][4] |
Experimental Protocols
The bifunctional nature of this compound allows for sequential conjugation to two different molecules, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The following are generalized protocols for the key reactions involving this linker.
Amide Bond Formation via EDC/DCC Coupling
The terminal carboxylic acid of this compound can be coupled to a primary or secondary amine of a target molecule (e.g., a ligand for a protein of interest) using a carbodiimide (B86325) coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2][6][7][8]
Materials:
-
This compound
-
Amine-containing molecule (e.g., target protein ligand)
-
EDC or DCC
-
(Optional) N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization[9]
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Base (e.g., Diisopropylethylamine (DIPEA))
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and the amine-containing molecule (1.0-1.2 eq) in the chosen anhydrous solvent.
-
Activation (Optional but Recommended): If using, add NHS or HOBt (1.0-1.2 eq) to the mixture.
-
Coupling Agent Addition: Slowly add EDC or DCC (1.1-1.5 eq) to the reaction mixture at 0 °C to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
If EDC was used, the urea (B33335) byproduct is water-soluble and can be removed by an aqueous wash.
-
The reaction mixture is typically diluted with an organic solvent and washed sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated sodium bicarbonate), and brine.
-
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product is then purified by column chromatography.
Cbz-Group Deprotection via Hydrogenolysis
The Cbz group is a stable protecting group that can be selectively removed under mild conditions by catalytic hydrogenolysis, exposing the terminal amine for subsequent coupling reactions.[1][5]
Materials:
-
Cbz-protected PEG conjugate
-
Palladium on carbon (Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium (B1175870) formate)
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation:
-
H₂ Gas: Place the reaction flask under an atmosphere of hydrogen gas and stir vigorously.
-
Transfer Hydrogenolysis: Add a hydrogen donor such as ammonium formate (B1220265) or cyclohexadiene to the reaction mixture.
-
-
Reaction: The reaction is typically carried out at room temperature and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification or purified by chromatography if necessary.
Logical Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.
Caption: A logical workflow for the synthesis of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. medkoo.com [medkoo.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound - CD Bioparticles [cd-bioparticles.net]
- 9. peptide.com [peptide.com]
Navigating the Solubility of Cbz-N-amido-PEG20-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Cbz-N-amido-PEG20-acid, a heterobifunctional PROTAC linker. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide focuses on qualitative solubility information derived from analogous compounds and provides a detailed, adaptable experimental protocol for determining its solubility in various solvents.
Core Concepts: Understanding the Solubility of PEGylated Molecules
This compound is comprised of a carboxybenzyl (Cbz)-protected amine, a 20-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts distinct solubility characteristics. The long, hydrophilic PEG chain is the primary determinant of its aqueous solubility. Multiple sources indicate that the PEG spacer significantly increases the solubility of the molecule in aqueous media.[1][2]
Conversely, the presence of the Cbz protecting group and the underlying organic scaffold suggests solubility in certain organic solvents. While specific data for the PEG20 variant is unavailable, related compounds with different PEG lengths (e.g., dPEG®₁₂ and dPEG®₂₄) are reported to be soluble in organic solvents such as methylene (B1212753) chloride, dimethylacetamide (DMAC), and dimethyl sulfoxide (B87167) (DMSO). It is therefore reasonable to infer that this compound exhibits similar solubility in these organic solvents.
Qualitative Solubility Profile
Based on the structural characteristics and data from analogous compounds, a qualitative solubility profile for this compound can be summarized as follows:
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | High | The hydrophilic 20-unit polyethylene glycol (PEG) chain is expected to impart significant water solubility.[1][2] |
| Polar Aprotic | High | Solvents like dimethyl sulfoxide (DMSO) and dimethylacetamide (DMAC) are likely to be effective due to their ability to solvate both the polar and nonpolar regions of the molecule. |
| Chlorinated | Moderate to High | Methylene chloride is a common solvent for similar PEGylated linkers and is expected to be a suitable solvent. |
| Polar Protic | Moderate to High | Alcohols such as methanol (B129727) and ethanol (B145695) should be able to solvate the molecule, though solubility may be less than in polar aprotic solvents. |
| Nonpolar | Low | Solvents like hexanes and diethyl ether are unlikely to be effective due to the high polarity of the PEG chain and the terminal carboxylic acid. |
Experimental Protocol for Solubility Determination
The following is a general and adaptable protocol for determining the quantitative solubility of this compound. This protocol is based on the widely accepted "shake-flask" method, a thermodynamic equilibrium solubility test.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS), DMSO, methanol, methylene chloride)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the test solvent using the following formula:
Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
-
Methodological Considerations:
-
Purity of Compound and Solvents: Ensure the use of high-purity this compound and analytical grade solvents to obtain accurate results.
-
Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment as solubility is temperature-dependent.
-
Equilibration Time: The time required to reach equilibrium may vary depending on the compound and the solvent. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.
-
Analytical Method: The choice of analytical method is critical. HPLC is a common and reliable technique. The mobile phase, column, and detector wavelength should be optimized for this compound.
Visualization of Application
This compound is primarily utilized as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the general workflow of its application.
Caption: General workflow for the synthesis of a PROTAC molecule using this compound as a linker.
This guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While quantitative data is not yet available in the public domain, the provided qualitative profile and detailed experimental protocol offer a robust framework for its practical application and characterization in a laboratory setting.
References
The Core Mechanism of Cbz-N-amido-PEG20-acid: A Technical Guide for Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-N-amido-PEG20-acid is a bifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary therapeutic modality. This in-depth technical guide elucidates the mechanism of action of this compound, not as a standalone therapeutic agent, but as a critical component within Proteolysis Targeting Chimeras (PROTACs). Its role is to physically bridge a target Protein of Interest (POI) with an E3 ubiquitin ligase, thereby hijacking the cell's intrinsic ubiquitin-proteasome system (UPS) to induce selective degradation of the target protein. This guide details the physicochemical properties, mechanism of action, relevant experimental protocols, and the logical framework for its application in drug development, with a focus on its use in PROTAC synthesis and evaluation.
Introduction to this compound
This compound is a heterobifunctional linker characterized by three key chemical features:
-
A Carboxybenzyl (Cbz)-protected amine group : This provides a stable, yet readily cleavable, handle for one end of the linker. The Cbz group can be removed under specific conditions, such as hydrogenolysis or strong acidic conditions, to reveal a primary amine for conjugation.[1]
-
A terminal carboxylic acid group : This functional group serves as the other conjugation point, readily reacting with primary amines on a target molecule in the presence of coupling agents like EDC or HATU to form a stable amide bond.[1][]
-
A 20-unit polyethylene (B3416737) glycol (PEG) spacer : This hydrophilic chain is the core of the linker's functionality within a larger molecule.[][3] It imparts increased aqueous solubility, a critical factor for overcoming the often poor solubility of complex PROTAC molecules.[4][5] The length and flexibility of the PEG chain are also crucial determinants of the efficacy of the final PROTAC.[6][7]
The structure of this compound is designed for sequential, controlled synthesis, making it a valuable tool in the modular construction of complex bioconjugates and, most notably, PROTACs.[3][5]
Core Mechanism of Action: The PROTAC Linker
The "mechanism of action" of this compound is realized through its incorporation into a PROTAC. PROTACs are heterobifunctional molecules designed to eliminate specific proteins from the cell by inducing their degradation.[4][8] They consist of three parts: a ligand that binds the target POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them, for which this compound is a prime candidate.[5][6]
The PROTAC leverages the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[4][7][8] The process, facilitated by the linker, is as follows:
-
Ternary Complex Formation : The PROTAC, via its two distinct ligands, simultaneously binds to the target POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a POI-PROTAC-E3 ligase ternary complex.[5][6] The this compound linker physically spans the distance between the two proteins, and its flexibility and length are critical for the stability of this complex.[6]
-
Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7][8]
-
Proteasomal Degradation : The POI, now tagged with a polyubiquitin (B1169507) chain, is recognized by the 26S proteasome.[8] The proteasome unfolds and proteolytically degrades the target protein into small peptides. The PROTAC molecule is then released and can induce the degradation of another POI molecule, acting in a catalytic manner.[8]
The this compound linker's role is therefore not pharmacological but structural and physicochemical. It optimizes the spatial orientation and proximity of the POI and E3 ligase and enhances the drug-like properties (especially solubility) of the entire PROTAC molecule.[4][6]
Quantitative Data and Performance Metrics
The efficacy of a PROTAC synthesized with a this compound linker is assessed through several key quantitative metrics. The linker's properties directly influence these outcomes. The following table presents a hypothetical but representative dataset for a PROTAC ("PROTAC-PEG20") compared against a variant with a shorter linker and an inactive control.
| Parameter | PROTAC-PEG20 | PROTAC-PEG4 (Shorter Linker) | Inactive Control | Description |
| DC50 (nM) | 5 | 150 | > 10,000 | Concentration for 50% target degradation. Lower is more potent. |
| Dmax (%) | 95 | 80 | < 5 | Maximum percentage of target degradation achieved. |
| Aqueous Solubility (µg/mL) | 150 | 45 | 160 | Higher solubility is generally desirable for formulation. |
| Cell Permeability (Papp) | 1.2 x 10-6 cm/s | 1.8 x 10-6 cm/s | 2.5 x 10-6 cm/s | Apparent permeability. A balance is needed; high hydrophilicity can reduce passive diffusion. |
| Ternary Complex KD (nM) | 25 | 200 | No binding | Dissociation constant for the ternary complex. Lower indicates a more stable complex. |
| Off-Target Degradation | Low | Moderate | N/A | Assessed via proteomics; indicates selectivity. |
Experimental Protocols
The development of a PROTAC using this compound involves a logical workflow from synthesis to cellular validation.
General Protocol for PROTAC Synthesis
This protocol outlines a representative liquid-phase synthesis.
-
Step 1: Amide Coupling.
-
Dissolve the E3 ligase ligand (containing a primary amine) and this compound (1.1 eq) in a suitable solvent (e.g., DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product (Cbz-PEG20-E3 Ligand) by flash chromatography.
-
-
Step 2: Cbz Deprotection.
-
Dissolve the purified product from Step 1 in a solvent like methanol.
-
Add a catalyst, typically Palladium on Carbon (10% w/w).
-
Purge the reaction vessel with hydrogen gas (H2) and maintain a hydrogen atmosphere (e.g., using a balloon) for 2-8 hours.
-
Monitor the reaction by LC-MS. Upon completion, filter off the catalyst through Celite and concentrate the filtrate to yield the deprotected amine (H2N-PEG20-E3 Ligand).
-
-
Step 3: Final Amide Coupling.
-
Dissolve the POI-binding ligand (containing a carboxylic acid) and the product from Step 2 (1.1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol for Western Blot to Assess Protein Degradation
-
Cell Culture and Treatment : Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target POI overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
Logical Framework for Linker Optimization
The selection and optimization of the linker are critical for successful PROTAC design. The properties of this compound contribute to a complex interplay of factors that determine the ultimate biological activity.
Conclusion
This compound is a key enabling tool in the field of targeted protein degradation. Its mechanism of action is defined by its role as a versatile, hydrophilic linker that facilitates the assembly of potent PROTACs. By providing both robust chemical handles for synthesis and desirable physicochemical properties, it allows drug development professionals to systematically create and optimize molecules that can effectively hijack the ubiquitin-proteasome system. A thorough understanding of its properties and a systematic approach to experimental validation are paramount to successfully leveraging this technology for the development of novel therapeutics.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cbz-N-amido-PEG20-acid for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins implicated in a wide range of diseases. These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation.
This technical guide provides a comprehensive overview of Cbz-N-amido-PEG20-acid, a polyethylene (B3416737) glycol (PEG)-based linker, and its application in the development of potent and effective PROTACs.
Core Concepts of this compound in PROTACs
This compound is a bifunctional linker featuring a Carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid, separated by a 20-unit PEG chain. This structure offers several key advantages for PROTAC design:
-
Bifunctionality for Conjugation: The terminal carboxylic acid provides a reactive handle for standard amide coupling with an amine-functionalized E3 ligase ligand or POI ligand. The Cbz-protected amine, after deprotection, allows for subsequent conjugation to the other ligand.
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the solubility of the often large and hydrophobic PROTAC molecule, which is a common challenge in PROTAC development. This enhanced solubility can also positively influence cell permeability.
-
Optimal Length and Flexibility: The 20-unit PEG spacer provides substantial length and flexibility, which is crucial for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. The optimal linker length is a critical parameter that needs to be empirically determined for each specific POI and E3 ligase pair.
Data Presentation
While specific quantitative data for PROTACs synthesized with this compound is not yet widely available in published literature, the following tables provide illustrative examples of the types of data generated during PROTAC development and the potential impact of linker length on efficacy. This data is hypothetical and for representative purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C51H93NO24 |
| Molecular Weight | 1104.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF |
Table 2: Hypothetical Performance Comparison of PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker | Target Protein | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Compound A | Cbz-N-amido-PEG4-acid | Protein X | 150 | 85 | 1.2 |
| Compound B | Cbz-N-amido-PEG12-acid | Protein X | 50 | 95 | 0.8 |
| Compound C | This compound | Protein X | 25 | 98 | 0.5 |
| Compound D | Cbz-N-amido-PEG24-acid | Protein X | 80 | 90 | 0.3 |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved. Papp: Apparent permeability coefficient.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC development.
Caption: Logical relationships of PROTAC components.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol describes a solution-phase synthesis approach.
Materials and Reagents:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand)
-
Amine- or alcohol-functionalized POI ligand
-
Coupling agents (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reagents for Cbz-deprotection (e.g., H₂/Pd-C or HBr/Acetic Acid)
-
HPLC for purification
-
LC-MS and NMR for characterization
Step-by-Step Methodology:
-
Step 1: Coupling of this compound to the first ligand.
-
Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the intermediate product by flash chromatography or preparative HPLC.
-
-
Step 2: Cbz-Deprotection.
-
Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
For hydrogenolysis, add 10% Palladium on carbon (Pd-C) and stir the mixture under a hydrogen atmosphere for 2-8 hours.
-
Alternatively, for acid-mediated deprotection, treat with a solution of HBr in acetic acid.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter off the catalyst (for hydrogenolysis) and concentrate the solution under reduced pressure.
-
-
Step 3: Coupling of the second ligand.
-
Dissolve the deprotected intermediate from Step 2 (1 equivalent) and the carboxylic acid-functionalized POI ligand (1.1 equivalents) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Step 4: Final Purification and Characterization.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS to confirm the molecular weight and by NMR to confirm the structure.
-
Western Blot Analysis for PROTAC-Mediated Protein Degradation
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system and imaging system
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials and Reagents:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane)
-
PROTAC stock solution
-
PBS or other suitable buffer
-
LC-MS/MS for quantification
Step-by-Step Methodology:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
-
Compound Addition:
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
-
Incubation:
-
Assemble the donor and acceptor plates and incubate for a specified period (e.g., 4-18 hours) at room temperature.
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
-
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its bifunctional nature, coupled with the favorable properties of the PEG chain, provides a robust platform for connecting POI and E3 ligase ligands. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this linker. While the optimal linker for any given PROTAC must be determined empirically, the principles and methodologies described herein will empower researchers to rationally design and develop novel protein degraders with enhanced therapeutic potential.
The Advent and Application of Cbz-N-amido-PEG20-acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The development of sophisticated bioconjugation reagents is a cornerstone of modern therapeutic innovation. Among these, heterobifunctional linkers play a pivotal role in the construction of complex drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide delves into the characteristics and applications of a specific and widely utilized linker, Cbz-N-amido-PEG20-acid, providing insights into its structure, synthesis, and role in advancing drug development.
Introduction to this compound
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) derivative that serves as a hydrophilic spacer and linker in bioconjugation. Its chemical structure is characterized by three key components:
-
A Carboxybenzyl (Cbz or Z) protected amine group at one terminus. The Cbz group is a well-established protecting group in peptide synthesis, known for its stability under a range of conditions and its selective removal via catalytic hydrogenolysis.
-
A polyethylene glycol (PEG) chain of 20 ethylene (B1197577) glycol units . This monodisperse PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecule.
-
A terminal carboxylic acid at the other terminus. This functional group allows for the covalent attachment to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the formation of a stable amide bond.
The heterobifunctional nature of this molecule, with a protected amine and a reactive carboxylic acid, enables a sequential and controlled approach to the synthesis of complex bioconjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1334177-88-6 |
| Molecular Formula | C₅₁H₉₃NO₂₄ |
| Molecular Weight | 1104.29 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and most organic solvents |
Historical Context: The Rise of PEGylated Linkers in Drug Development
The precise origins of this compound are not documented in a singular discovery paper but rather emerged from the broader evolution of PEGylation and linker technologies in drug development. The use of polyethylene glycol in biomedicine began in the 1970s to improve the circulating half-life and reduce the immunogenicity of proteins. Initially, polydisperse PEG mixtures were common, but the need for well-defined and reproducible bioconjugates drove the development of monodisperse or discrete PEG (dPEG®) linkers.
The advent of PROTACs in the early 2000s created a significant demand for heterobifunctional linkers with varying lengths and chemical properties. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency of ubiquitination and degradation. This compound, with its defined length, hydrophilicity, and orthogonal end functionalities, represents a refined tool for the systematic optimization of PROTAC linkers.
A Representative Synthetic Approach
Generalized Experimental Protocol: Iterative Chain Elongation
This method involves the stepwise addition of ethylene glycol monomers to a growing polymer chain, allowing for precise control over the final length.
Materials:
-
Amino-PEG(n)-alcohol (where n is the initial PEG chain length)
-
Benzyl (B1604629) chloroformate (Cbz-Cl)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Ethylene oxide or a protected ethylene glycol monomer
-
Strong base (e.g., sodium hydride)
-
Acidic workup solution
-
Oxidizing agent (e.g., Jones reagent)
-
Appropriate organic solvents (e.g., THF, DCM)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
Procedure:
-
Protection of the Amine: The starting amino-PEG-alcohol is reacted with benzyl chloroformate in the presence of a base to yield Cbz-NH-PEG-OH.
-
Chain Elongation (repeated for 20 cycles):
-
The hydroxyl group of Cbz-NH-PEG(n)-OH is deprotonated with a strong base.
-
The resulting alkoxide is reacted with a protected ethylene glycol monomer (e.g., tert-butoxy-ethoxy-tosylate) to extend the PEG chain.
-
The protecting group on the newly added hydroxyl is removed.
-
-
Oxidation of the Terminal Alcohol: The terminal hydroxyl group of the Cbz-NH-PEG(20)-OH is oxidized to a carboxylic acid using an appropriate oxidizing agent.
-
Purification: The final product, this compound, is purified by chromatography.
Table 2: Representative Analytical Data for this compound
| Analysis | Specification |
| Purity (HPLC) | ≥95% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | Conforms to molecular weight |
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs. Its features are highly advantageous for this purpose:
-
Hydrophilicity: The PEG spacer improves the solubility of the often hydrophobic PROTAC molecule, which can enhance cell permeability and overall pharmacokinetic properties.
-
Defined Length: The monodisperse nature of the PEG chain allows for precise control over the distance between the target protein and the E3 ligase, a critical parameter for optimal ternary complex formation and subsequent degradation.
-
Orthogonal Reactivity: The Cbz-protected amine and the carboxylic acid allow for a stepwise and directed synthesis of the PROTAC. Typically, the carboxylic acid is first coupled to the amine-containing warhead for the target protein. Following this, the Cbz group is removed by hydrogenolysis to reveal a free amine, which is then coupled to the E3 ligase ligand.
Beyond PROTACs, this linker is also valuable in the development of ADCs, where it can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to mitigate the aggregation often observed with highly loaded ADCs.
Signaling Pathways and Logical Relationships
The utility of this compound is intrinsically linked to the ubiquitin-proteasome system, the cellular machinery co-opted by PROTACs for targeted protein degradation.
Conclusion
This compound stands as a testament to the ongoing refinement of chemical tools for drug discovery. Its well-defined structure, combining a stable protecting group, a hydrophilic spacer of discrete length, and a reactive handle, provides researchers with a versatile and reliable component for the construction of complex and potent therapeutics. As the fields of targeted protein degradation and bioconjugation continue to expand, the demand for such precisely engineered linkers is expected to grow, further solidifying the importance of molecules like this compound in the future of medicine.
Methodological & Application
Step-by-Step Guide for Cbz-N-amido-PEG20-acid Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the coupling of Cbz-N-amido-PEG20-acid to primary amine-containing molecules. It includes detailed protocols for the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry, as well as characterization and purification methods for the resulting PEGylated conjugate.
Introduction
This compound is a valuable heterobifunctional linker used in bioconjugation and drug delivery. It features a carboxylic acid group at one terminus and a carbobenzyloxy (Cbz) protected amine at the other, connected by a 20-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and pharmacokinetic properties of the conjugated molecule.[1][2] The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[2][3] The Cbz group provides a stable protecting group for the amine, which can be removed under specific conditions if further modification is required.
This application note details the use of EDC and NHS to activate the carboxylic acid of this compound, facilitating its conjugation to an amine-containing substrate.
Signaling Pathway and Reaction Mechanism
The EDC/NHS coupling reaction is a two-step process designed to efficiently form an amide bond between a carboxylic acid and a primary amine.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[4][5]
-
Formation of a Stable NHS Ester and Amide Bond Formation: To improve the reaction efficiency and prevent hydrolysis of the O-acylisourea intermediate in aqueous solutions, NHS is added. NHS reacts with the intermediate to form a more stable NHS ester.[4][5] This semi-stable NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[6]
Quantitative Data Summary
The success of the coupling reaction is dependent on several factors, including the molar ratios of the reactants, pH, and reaction time. The following table provides a summary of typical reaction parameters and expected outcomes for the coupling of a PEG-acid to a primary amine using EDC/NHS chemistry. Yields are highly dependent on the specific substrates and reaction conditions and should be optimized for each application.[6]
| Parameter | Recommended Range | Typical Value | Expected Yield (%) | Purity (%) |
| Molar Ratio (EDC:Acid) | 1.2:1 to 10:1 | 2:1 - 5:1 | 70-95 | >95 (after purification) |
| Molar Ratio (NHS:Acid) | 1:1 to 5:1 | 1.2:1 - 2:1 | 70-95 | >95 (after purification) |
| Molar Ratio (Amine:Acid) | 1:1 to 10:1 | 1.5:1 | 70-95 | >95 (after purification) |
| Activation pH | 4.5 - 6.0 | 5.5 | - | - |
| Coupling pH | 7.2 - 8.0 | 7.4 | - | - |
| Activation Time | 15 - 30 min | 15 min | - | - |
| Coupling Time | 2 hours to overnight | 2 hours | - | - |
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of this compound to a primary amine-containing molecule.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Reverse-phase HPLC system for analysis and purification
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization
-
NMR spectrometer for characterization
Experimental Workflow
Step-by-Step Procedure
1. Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 5.5) immediately before use.
-
Prepare a solution of the amine-containing molecule in Coupling Buffer (PBS, pH 7.4) at a suitable concentration (e.g., 1-5 mg/mL for a protein).
2. Activation of this compound:
-
In a reaction vessel, add the desired amount of this compound from the stock solution.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature to form the NHS ester.
3. Conjugation to the Amine-Containing Molecule:
-
Add the activated Cbz-N-amido-PEG20-NHS ester solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine is a good starting point, but this should be optimized for your specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
4. Quenching the Reaction:
-
Add the Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine to a final concentration of 20-50 mM) to the reaction mixture.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.[4]
5. Purification of the Conjugate:
-
The purification strategy will depend on the properties of the resulting conjugate.
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules like EDC, NHS, and quenching reagents from a larger protein conjugate.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for purifying PEGylated peptides and other small molecule conjugates, offering high resolution.[][8] A C4 or C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[8][9]
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from their unmodified counterparts based on differences in surface charge.[]
-
Dialysis: Suitable for removing small molecule impurities from large protein conjugates.
6. Characterization of the Conjugate:
-
RP-HPLC: To assess the purity of the conjugate. The PEGylated product will typically have a longer retention time than the unmodified amine-containing molecule.[9]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.[10]
-
NMR Spectroscopy: Can be used to confirm the covalent attachment and to characterize the structure of the conjugate, particularly for smaller molecules. The characteristic peaks of the PEG backbone (around 3.6 ppm) and the Cbz group can be identified.[11]
Cbz Deprotection (Optional)
If the terminal amine of the PEG linker needs to be deprotected for subsequent reactions, the Cbz group can be removed. The most common method is catalytic hydrogenolysis.
Protocol for Cbz Deprotection:
-
Dissolve the purified Cbz-N-amido-PEG20-conjugate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10% w/w).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected amine-PEG20-conjugate.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Inactive EDC (hydrolyzed) | Use fresh, high-quality EDC. |
| Incorrect pH for activation or coupling | Ensure the use of appropriate buffers (MES pH 5.5-6.0 for activation, PBS pH 7.2-8.0 for coupling). | |
| Presence of primary amine-containing buffers (e.g., Tris) | Use non-amine containing buffers during the coupling reaction. | |
| Precipitation of Reactants | Poor solubility of the amine-containing molecule or the conjugate | Perform the reaction in a larger volume or add a co-solvent like DMSO or DMF. |
| Multiple PEGylation Products | Presence of multiple primary amines on the substrate | Reduce the molar excess of the activated PEG linker. Further purification by IEX or RP-HPLC will be necessary to isolate the desired product. |
Conclusion
The EDC/NHS coupling chemistry provides a robust and efficient method for conjugating this compound to primary amine-containing molecules. By following the detailed protocols and considering the factors that influence reaction efficiency, researchers can successfully synthesize well-defined PEGylated conjugates for a wide range of applications in drug development and life sciences research. Careful purification and thorough characterization are crucial steps to ensure the quality and purity of the final product.
References
- 1. This compound, 1334177-88-6 | BroadPharm [broadpharm.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cbz-N-amido-PEG20-acid in Antibody-Drug Conjugate (ADC) Construction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cbz-N-amido-PEG20-acid as a hydrophilic linker in the construction of antibody-drug conjugates (ADCs). The information presented here, including detailed protocols and comparative data, is intended to facilitate the rational design and synthesis of next-generation ADCs with optimized therapeutic indices.
Introduction to this compound in ADCs
This compound is a bifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker designed for ADC development. It features a terminal carboxylic acid for conjugation to amine-containing molecules (such as lysine (B10760008) residues on an antibody) and a carboxybenzyl (Cbz)-protected amine. This Cbz group can be deprotected to allow for the attachment of a cytotoxic payload.
The incorporation of a 20-unit PEG chain offers several advantages in ADC design:
-
Enhanced Hydrophilicity: The long PEG chain significantly increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the risk of aggregation.[1]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which can shield it from premature clearance mechanisms, leading to a longer circulation half-life and increased tumor accumulation.[1]
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, potentially lowering the risk of an immune response against the ADC.[1]
-
Precise Spacer Length: The defined length of the PEG20 linker provides a consistent and optimal distance between the antibody and the payload, which can be critical for efficient cellular internalization and payload release.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical parameter that influences the overall performance of an ADC. The following tables summarize quantitative data from various studies, illustrating the general trends observed with different PEG linker lengths. This data can guide the rational selection of a PEG20 linker for specific ADC applications.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| PEG Linker Length | ADC Construct (Representative) | Cell Line | IC50 (nM) | Key Observation |
| No PEG | Trastuzumab-MMAE | SK-BR-3 | ~1.5 | High potency with no hydrophilic linker. |
| PEG4 | Affibody-MMAE | NCI-N87 | ~4.5-fold reduction vs. No PEG | A slight decrease in potency with a short PEG chain.[2] |
| PEG8 | Trastuzumab-DM1 | SK-BR-3 | ~2.0 | Potency is largely maintained with a medium-length linker. |
| PEG12 | Trastuzumab-DM1 | KPL-4 | ~2.5 | A modest decrease in potency is observed. |
| PEG24 | Trastuzumab-DM1 | SK-BR-3 | ~3.5 | Longer PEG chains can lead to a more noticeable reduction in in vitro potency. |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | ~22-fold reduction vs. No PEG | Very long PEG chains can significantly decrease in vitro cytotoxicity.[2] |
Table 2: Influence of PEG Linker Length on Pharmacokinetics (Plasma Half-life)
| PEG Linker Length | ADC Construct (Representative) | Animal Model | Plasma Half-life (t½) | Key Observation |
| No PEG | Affibody-MMAE | Mice | 19.6 min | Rapid clearance without a PEG linker in smaller antibody fragments.[3] |
| PEG4 | Trastuzumab-DM1 | Rats | ~120 hours | A significant increase in half-life with a short PEG linker. |
| 4 kDa PEG | Affibody-MMAE | Mice | 49.2 min | A 2.5-fold increase in half-life compared to no PEG.[3] |
| PEG12 | Trastuzumab-DM1 | Mice | ~150 hours | Further extension of plasma half-life. |
| 10 kDa PEG | Affibody-MMAE | Mice | 219.0 min | An 11.2-fold increase in half-life, demonstrating the significant impact of long PEG chains.[3] |
| PEG24 | Trastuzumab-DM1 | Mice | ~180 hours | Continued improvement in pharmacokinetic profile. |
Table 3: Impact of PEG Linker Length on In Vivo Efficacy
| PEG Linker Length | ADC Construct (Representative) | Tumor Model | Efficacy Outcome | Key Observation |
| No PEG | cAC10-MMAF | Xenograft | Moderate tumor growth inhibition. | Efficacy can be limited by poor pharmacokinetics. |
| PEG8 | cAC10-MMAF | Xenograft | Significant tumor regression. | Improved efficacy due to better exposure. |
| PEG12 | Trastuzumab-DM1 | Breast Cancer Xenograft | Enhanced tumor growth inhibition compared to shorter linkers. | A longer PEG chain can lead to greater therapeutic effect. |
| PEG24 | Trastuzumab-DM1 | Gastric Cancer Xenograft | Potent anti-tumor activity. | Demonstrates the benefit of long PEG linkers for in vivo performance. |
Experimental Protocols
The following protocols provide a detailed methodology for the construction and characterization of an ADC using this compound.
Protocol 1: Two-Step Lysine Conjugation of this compound to an Antibody
This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of this compound:
-
Dissolve this compound (e.g., 10-fold molar excess over the antibody) in anhydrous DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO.
-
Add the EDC and sulfo-NHS solutions to the this compound solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Antibody-Linker Conjugate:
-
Purify the conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric antibody-linker conjugate.
-
Protocol 2: Payload Attachment and Final ADC Purification
This protocol outlines the deprotection of the Cbz group and subsequent attachment of the cytotoxic payload.
Materials:
-
Purified antibody-Cbz-N-amido-PEG20-acid conjugate
-
Deprotection reagent (e.g., H2, Pd/C for hydrogenolysis)
-
Activated cytotoxic payload (e.g., with an NHS-ester or other amine-reactive group)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Purification system (e.g., Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Cbz Deprotection:
-
Lyophilize the purified antibody-linker conjugate.
-
Redissolve the conjugate in a suitable solvent for hydrogenolysis.
-
Add the palladium on carbon (Pd/C) catalyst.
-
Stir the reaction mixture under a hydrogen atmosphere until deprotection is complete (monitor by LC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
-
Payload Conjugation:
-
Dissolve the deprotected antibody-linker conjugate in an anhydrous, amine-free solvent.
-
Add the activated cytotoxic payload (e.g., 5-fold molar excess over the antibody).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the Final ADC:
Protocol 3: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the DAR distribution in an ADC population. The retention time on the HIC column correlates with the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[4][5]
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
2. Analysis of Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying high molecular weight species (aggregates) in an ADC preparation.[5]
3. In Vitro Cytotoxicity Assay:
-
Culture target cancer cells in appropriate media.
-
Treat the cells with serial dilutions of the ADC for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: Experimental workflow for ADC construction using this compound.
Caption: Logical relationships between PEG linker length and ADC performance.
Caption: Generalized mechanism of action for an antibody-drug conjugate.[6][7][]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. agilent.com [agilent.com]
- 6. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 7. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
Application Note: Cbz-N-amido-PEG20-acid as a Tunable Spacer for FRET-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzyme kinetics, relying on the distance-dependent transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore. [1][2]The efficiency of this energy transfer is critically dependent on the distance between the donor and acceptor, which is typically in the range of 1-10 nm. [1]Precise control over this distance is paramount for designing robust and sensitive FRET-based assays.
Cbz-N-amido-PEG20-acid is a high-purity, heterobifunctional linker molecule ideally suited for constructing FRET probes. [3][4][5]It consists of a polyethylene (B3416737) glycol (PEG) chain of 20 units, providing a flexible, hydrophilic spacer. One terminus features a carboxylic acid (-COOH) group, while the other has a carboxybenzyl (Cbz)-protected amine (-NH-Cbz). [3][4][5]This orthogonal design allows for the sequential and specific conjugation of two different molecules, such as a donor and an acceptor fluorophore, to create a FRET pair with a defined separation distance. The hydrophilic PEG backbone enhances the solubility of the resulting conjugate in aqueous buffers and minimizes non-specific binding and steric hindrance. [3][4][6]
Key Features and Applications
-
Precise Distance Control: The PEG20 spacer provides a defined and flexible linker, crucial for optimizing FRET efficiency.
-
Heterobifunctional Nature: The acid and protected-amine termini enable controlled, stepwise conjugation to donor and acceptor molecules, preventing the formation of undesirable homodimers. [3][6][7]* Enhanced Solubility: The hydrophilic PEG chain improves the aqueous solubility of labeled biomolecules, which is particularly beneficial for hydrophobic dyes. [3][6]* Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce non-specific interactions and immunogenicity. [6][8]* Versatile Applications: Ideal for developing intramolecular FRET probes for applications such as:
Physicochemical Properties
The properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight | ~1104.29 g/mol | [3] |
| Chemical Formula | C51H93NO24 | [3] |
| Purity | >95% | [3] |
| Spacer Length (PEG20) | ~7.5 - 8.5 nm | |
| Functional Group 1 | Carboxylic Acid (-COOH) | [3][4][5] |
| Functional Group 2 | Cbz-Protected Amine (-NH-Cbz) | [3][4][5] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [3][14] |
FRET Probe Synthesis and Application Workflow
The general workflow for creating and using a FRET probe with this compound involves synthesis of the probe followed by its application in a functional assay.
Caption: General workflow for FRET probe synthesis and application.
Protocol 1: Synthesis of a FRET Peptide Probe for Protease Analysis
This protocol describes the synthesis of a FRET probe for detecting protease activity. It involves conjugating a donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5) to a peptide substrate containing the protease cleavage site, using this compound as the spacer.
Materials:
-
This compound
-
Peptide with a free amine group (e.g., at the N-terminus or a Lysine side chain)
-
Amine-reactive donor fluorophore (e.g., Cy3-NHS ester)
-
Amine-reactive acceptor fluorophore (e.g., Cy5-NHS ester)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) [15]* N-hydroxysuccinimide (NHS) [15]* Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) [14]* Reaction Buffers: MES buffer (pH 4.5-6.0) for activation, PBS or Bicarbonate buffer (pH 7.2-8.0) for conjugation. [15]* Catalyst for Cbz deprotection (e.g., Palladium on carbon, H2)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents).
-
Stir the reaction at room temperature for 30-60 minutes to form the NHS ester. The reaction is most efficient at a pH of 4.5-7.2. [15]
-
-
Conjugation to Peptide (First Molecule):
-
Dissolve the peptide (containing a free primary amine) in conjugation buffer (e.g., PBS, pH 7.4).
-
Add the activated Cbz-N-amido-PEG20-NHS ester solution to the peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting Peptide-PEG20-NH-Cbz conjugate using HPLC.
-
-
Cbz Deprotection:
-
Dissolve the purified conjugate in a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Add Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture (e.g., using a hydrogen balloon) until the Cbz group is completely removed, revealing the primary amine. This step is orthogonal to many other protecting groups used in peptide synthesis. [16] * Filter to remove the catalyst and purify the Peptide-PEG20-NH2 product.
-
-
Conjugation to Fluorophore (Second Molecule):
-
Dissolve the Peptide-PEG20-NH2 in conjugation buffer (pH 7.2-8.0).
-
Add the amine-reactive fluorophore (e.g., Cy5-NHS ester) (1.5 equivalents).
-
React for 2-4 hours at room temperature, protected from light.
-
Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine. [14]
-
-
Final Purification:
-
Purify the final FRET probe (Fluorophore1-Peptide-PEG20-Fluorophore2) using reverse-phase HPLC.
-
Confirm the product identity and purity via mass spectrometry and UV-Vis spectroscopy.
-
Protocol 2: Caspase-3 Protease Activity Assay
This protocol outlines the use of a custom-synthesized FRET probe to measure the activity of Caspase-3, a key enzyme in apoptosis. The probe consists of a FRET pair (e.g., Cy3/Cy5) linked by a peptide containing the Caspase-3 recognition sequence (DEVD), which is in turn linked to one of the fluorophores via the PEG20 spacer.
Caption: Mechanism of a FRET-based protease assay.
Materials:
-
Purified FRET probe
-
Recombinant active Caspase-3 enzyme
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the FRET probe in DMSO and dilute to the final working concentration (e.g., 1-10 µM) in assay buffer.
-
Prepare serial dilutions of the Caspase-3 enzyme in assay buffer.
-
-
Set up the Assay:
-
In a 96-well plate, add 50 µL of the diluted FRET probe solution to each well.
-
Add 50 µL of the Caspase-3 enzyme dilutions to the respective wells.
-
Include negative controls (no enzyme) and buffer blanks.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours).
-
Set the plate reader to excite at the donor's excitation wavelength and record emission at both the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
As the protease cleaves the peptide, the distance between the fluorophores increases, FRET decreases, causing the donor fluorescence to increase and acceptor fluorescence to decrease. [9][10] * Plot the change in FRET ratio or the increase in donor fluorescence over time to determine the initial reaction velocity (V₀).
-
Plot V₀ against the enzyme concentration to determine the enzymatic activity.
-
Representative Data
The following table shows expected data from a Caspase-3 activity assay using a FRET probe with a PEG20 spacer.
| Caspase-3 (nM) | Initial Donor Fluorescence (RFU) | Donor Fluorescence at 60 min (RFU) | Fold Change (Donor) | Initial Velocity (RFU/min) |
| 0 | 1500 | 1550 | 1.03 | 0.8 |
| 0.5 | 1520 | 4560 | 3.00 | 50.7 |
| 1.0 | 1490 | 7300 | 4.90 | 96.8 |
| 2.5 | 1510 | 12080 | 8.00 | 176.2 |
| 5.0 | 1530 | 15300 | 10.00 | 230.0 |
Data are hypothetical and for illustrative purposes only.
This application note provides a framework for utilizing this compound to develop sensitive and specific FRET-based assays. The protocols can be adapted for various targets by changing the peptide sequence or the conjugated molecules, making this spacer a versatile tool for molecular research and drug development.
References
- 1. Frontiers | Molecular Brightness Approach for FRET Analysis of Donor-Linker-Acceptor Constructs at the Single Molecule Level: A Concept [frontiersin.org]
- 2. Genetically Encoded Fluorescent Amino Acid for Monitoring Protein Interactions through FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound, 1334177-88-6 | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. purepeg.com [purepeg.com]
- 7. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 8. Fluorescent Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 9. Peptide probes for proteases – innovations and applications for monitoring proteolytic activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00798J [pubs.rsc.org]
- 10. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FRET analysis of protein conformational change through position-specific incorporation of fluorescent amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Immunomart [immunomart.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 16. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Cbz-N-amido-PEG20-acid in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cbz-N-amido-PEG20-acid is a versatile heterobifunctional crosslinking reagent that plays a crucial role in the formation of polyethylene (B3416737) glycol (PEG)-based hydrogels. This molecule features a terminal carboxylic acid and a carbamate (B1207046) (Cbz)-protected amine, connected by a 20-unit PEG spacer. The carboxylic acid group can be activated to react with primary amines, forming stable amide bonds, which are fundamental to the crosslinking of polymer chains to create a hydrogel network. The hydrophilic PEG backbone enhances the biocompatibility and aqueous solubility of the resulting hydrogel, making it an ideal scaffold for a variety of biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.
The Cbz protecting group on the amine provides an orthogonal handle for further functionalization. It is stable under various conditions but can be removed using specific deprotection strategies, such as catalytic hydrogenation, allowing for the introduction of other bioactive molecules or for secondary crosslinking reactions. This application note provides an overview of the applications of this compound in hydrogel formation, along with detailed experimental protocols and representative data.
Applications
PEG-based hydrogels functionalized with this compound are valuable for a range of applications in the biomedical field:
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner. The release kinetics can be tuned by modulating the crosslinking density of the hydrogel.[1][2][3][4][5]
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation. The mechanical properties of the hydrogel can be tailored to match those of specific tissues.
-
3D Cell Culture: The biocompatible and tunable nature of these hydrogels makes them excellent matrices for three-dimensional cell culture, enabling the study of cell behavior in a more physiologically relevant context compared to traditional 2D culture.
-
Bioconjugation and Surface Modification: The reactive functional groups of this compound allow for the covalent attachment of biomolecules, such as peptides and proteins, to the hydrogel network or to a surface, thereby modifying its biological activity.[6]
Data Presentation
The mechanical and physical properties of hydrogels are critical for their application. The following tables summarize representative quantitative data for PEG-based hydrogels. Note that these values are illustrative and will vary depending on the specific experimental conditions, including polymer concentration, crosslinker ratio, and pH.
Table 1: Mechanical Properties of PEG-based Hydrogels
| PEG Molecular Weight (kDa) | Polymer Concentration (% w/v) | Crosslinker Type | Compressive Modulus (kPa) | Reference |
| 3.4 | 10 | Diacrylate | 28.99 ± 8.53 | [7] |
| 5 | 10 | Diacrylate | ~10-30 | [8] |
| 10 | 10 | Diacrylate | ~5-15 | [8] |
| 10 | 4 (wt%) | 4-arm PEG-KAT + Amine | Not Specified | [9] |
| 20 | 10 | Diacrylate | ~2-10 | [8] |
Table 2: Swelling Properties of PEG-based Hydrogels
| PEG Molecular Weight (kDa) | Polymer Concentration (% w/v) | Swelling Ratio (q) | Reference |
| 3.4 | 10 | ~10-15 | [8] |
| 5 | 10 | ~15-20 | [8] |
| 10 | 10 | ~20-30 | [8] |
| 20 | 10 | >30 | [8] |
Experimental Protocols
The following are generalized protocols for the formation of hydrogels using a PEG-based system. These should be adapted and optimized for the specific use of this compound.
Protocol 1: Hydrogel Formation via Amine-Reactive Crosslinking
This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-amine with a crosslinker containing an amine-reactive group, conceptually similar to the reactivity of an activated this compound.
Materials:
-
Multi-arm PEG-amine (e.g., 4-arm PEG-NH2)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringes and needles
-
Molds for hydrogel casting
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Preparation of PEG-Amine Solution:
-
Dissolve the multi-arm PEG-amine in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v).
-
-
Hydrogel Formation:
-
Add the activated this compound solution to the PEG-amine solution.
-
Mix thoroughly by vortexing or pipetting.
-
Immediately cast the mixture into molds of the desired shape and size.
-
Allow the solution to gel at room temperature or 37°C. Gelation time will vary depending on the concentration and reactivity of the components.
-
-
Washing and Swelling:
-
Once gelled, gently remove the hydrogels from the molds.
-
Wash the hydrogels extensively with PBS to remove any unreacted reagents.
-
Allow the hydrogels to swell to equilibrium in PBS before further use.
-
Protocol 2: Drug Encapsulation within the Hydrogel
This protocol describes the incorporation of a therapeutic agent into the hydrogel during its formation.
Materials:
-
As in Protocol 1
-
Therapeutic agent (drug, protein, etc.)
Procedure:
-
Prepare Precursor Solutions:
-
Prepare the activated this compound solution as described in Protocol 1.
-
Prepare the multi-arm PEG-amine solution in PBS.
-
-
Incorporate Therapeutic Agent:
-
Dissolve the therapeutic agent in the PEG-amine solution. Ensure the agent is stable at the pH of the solution.
-
-
Hydrogel Formation and Encapsulation:
-
Mix the activated crosslinker solution with the PEG-amine/therapeutic agent solution.
-
Cast the mixture into molds and allow it to gel.
-
-
Washing:
-
Wash the drug-loaded hydrogels with PBS to remove any surface-adsorbed, unencapsulated drug. The duration and frequency of washing should be optimized to minimize premature drug release.
-
Visualizations
The following diagrams illustrate the conceptual workflows and relationships in hydrogel formation and application.
Caption: Workflow for PEG-hydrogel formation.
Caption: Drug release and cellular signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. Covalently functionalized amide cross-linked hydrogels from primary amines and polyethylene glycol acyltrifluoroborates (PEG-KATs) - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Encoding Hydrogel Mechanics via Network Cross-Linking Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Cbz-N-amido-PEG20-acid Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting low yield in Cbz-N-amido-PEG20-acid conjugation reactions. This guide includes frequently asked questions (FAQs) and detailed troubleshooting advice to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
The conjugation of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule) is typically achieved through carbodiimide-mediated coupling chemistry. The process involves two main steps:
-
Activation of the Carboxylic Acid: A carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the terminal carboxylic acid group of the PEG reagent. This reaction forms a highly reactive O-acylisourea intermediate.
-
Amide Bond Formation: This unstable intermediate readily reacts with a primary amine on the target molecule to form a stable amide bond. To improve efficiency and minimize hydrolysis of the O-acylisourea intermediate in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often used. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine to form the desired amide bond.[1][2][3]
Q2: What is the purpose of the Cbz (Carbobenzyloxy) protecting group?
The Cbz group protects the amine terminus of the PEG linker, preventing it from reacting with the activated carboxylic acid of another PEG molecule, which would lead to unwanted polymerization.[4] This ensures that the PEG linker remains heterobifunctional, with a reactive carboxylic acid at one end and a protected amine at the other, allowing for specific, sequential conjugations.
Q3: When and how should the Cbz group be removed?
The Cbz group is typically removed after the initial conjugation reaction is complete and the product has been purified. This deprotection step exposes the amine group for subsequent reactions if desired. The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[4]
Q4: What are the recommended storage conditions for this compound and the coupling reagents?
This compound should be stored at -20°C, protected from moisture. Coupling reagents like EDC and NHS are also sensitive to moisture and should be stored desiccated at -20°C. It is advisable to allow the reagents to warm to room temperature before opening the vials to prevent condensation.[2][3]
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in PEGylation reactions. The following guide provides a systematic approach to identifying and resolving the potential causes.
Problem 1: Inefficient Activation of this compound
| Possible Cause | Recommended Solution |
| Suboptimal pH for Activation: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2][5] | Use a non-amine, non-carboxylate buffer such as 2-(N-morpholino)ethanesulfonic acid (MES) at a pH between 4.5 and 6.0 for the activation step. |
| Hydrolysis of EDC and NHS: EDC and the NHS ester intermediate are susceptible to hydrolysis, especially in aqueous buffers.[1][3] | Prepare fresh solutions of EDC and NHS immediately before use. Perform the activation step promptly after adding the reagents. |
| Inactive Reagents: Improper storage of EDC and NHS can lead to degradation and loss of activity. | Use fresh vials of EDC and NHS. Ensure they have been stored correctly at -20°C under desiccated conditions. |
Problem 2: Incomplete Reaction with the Amine-Containing Molecule
| Possible Cause | Recommended Solution |
| Suboptimal pH for Conjugation: The reaction of the NHS-activated PEG with a primary amine is most efficient at a slightly basic pH (7.2-8.5).[1][2][5] | After the initial activation step, raise the pH of the reaction mixture to 7.2-8.5 using a non-amine buffer like phosphate-buffered saline (PBS) or borate (B1201080) buffer before adding the amine-containing molecule. |
| Steric Hindrance: The long PEG20 chain can create steric hindrance, making it difficult for the activated carboxylic acid to access the target amine, especially if the amine is in a sterically hindered environment on a large biomolecule. | Increase the reaction time and/or temperature to overcome the steric barrier. Consider using a linker with a different spacer arm length if the issue persists. |
| Incorrect Molar Ratios: An insufficient excess of the PEG reagent or coupling agents can lead to an incomplete reaction. | Optimize the molar ratio of PEG:EDC:NHS:Amine. A common starting point is a molar excess of the PEG reagent and coupling agents over the amine-containing molecule. See the table below for suggested starting ratios. |
| Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated PEG, leading to low yield.[3] | Ensure that all buffers used in the reaction are free of primary amines. |
Problem 3: Product Loss During Purification
| Possible Cause | Recommended Solution |
| Inappropriate Purification Method: The choice of purification technique is critical for separating the PEGylated product from unreacted PEG, protein, and reaction byproducts. | For large molecules like proteins, size exclusion chromatography (SEC) is effective for removing unreacted PEG. Ion-exchange chromatography (IEX) can be used to separate molecules based on the degree of PEGylation. For smaller molecules, reverse-phase HPLC (RP-HPLC) is often suitable. |
| Aggregation of Conjugate: The PEGylated product may aggregate, leading to loss during filtration or chromatography. | Optimize the buffer conditions (pH, ionic strength) during purification to maintain the solubility and stability of the conjugate. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize suggested starting conditions for optimizing the this compound conjugation reaction. The optimal conditions will vary depending on the specific properties of the amine-containing molecule.
Table 1: Recommended Molar Ratios of Reagents
| Reactant | Suggested Molar Ratio (relative to Amine) | Rationale |
| This compound | 1 - 10 fold excess | A molar excess of the PEG reagent drives the reaction towards product formation.[6] |
| EDC | 1.5 - 5 fold excess (relative to PEG-acid) | Ensures efficient activation of the carboxylic acid. A large excess can lead to side reactions.[7] |
| NHS/Sulfo-NHS | 1.5 - 5 fold excess (relative to PEG-acid) | Stabilizes the activated intermediate and improves coupling efficiency.[7] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of the carboxylic acid.[1][2][5] |
| Time | 15 - 30 minutes | Sufficient time for activation while minimizing hydrolysis of the intermediate.[1] |
| Temperature | Room Temperature | Generally sufficient for the activation step. |
| Conjugation Step | ||
| pH | 7.2 - 8.5 | Favors the nucleophilic attack of the primary amine on the NHS ester.[1][2][5] |
| Time | 2 - 24 hours | Longer reaction times may be necessary to overcome steric hindrance from the PEG20 chain. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to minimize degradation of sensitive biomolecules, though this may require a longer reaction time. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein
This protocol provides a general procedure for the conjugation of this compound to a protein in an aqueous environment.
Materials:
-
This compound
-
Protein with accessible primary amines
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagent Solutions: Immediately before use, prepare fresh solutions of this compound, EDC, and Sulfo-NHS in the Activation Buffer.
-
Activation of this compound:
-
Add the desired molar excess of this compound to the protein solution.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS (relative to the this compound).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Adjust the pH of the reaction mixture to 7.4 by adding the Coupling Buffer.
-
Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle mixing.
-
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein using an appropriate chromatography method (e.g., SEC to remove unreacted PEG and byproducts, followed by IEX to separate different PEGylated species).
-
Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to confirm successful conjugation and assess purity.
Mandatory Visualizations
Caption: Workflow for the this compound conjugation reaction.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. confluore.com [confluore.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cbz-N-amido-PEG20-acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Cbz-N-amido-PEG20-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a polyethylene (B3416737) glycol (PEG) linker molecule.[1][2][3][][5] It features a terminal carboxylic acid and a carbamoylbenzyl (Cbz)-protected amine group. The hydrophilic PEG spacer enhances solubility in aqueous media.[1][2][3] Its primary application is in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[]
Q2: What are the key reactive groups on this compound and how are they utilized?
A2: There are two primary reactive functionalities on this molecule:
-
Terminal Carboxylic Acid: This group is typically reacted with primary amines on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This reaction is commonly facilitated by activating agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3][5]
-
Cbz-Protected Amine: The Cbz (carboxybenzyl) group is a protecting group for the amine. It is stable under many reaction conditions but can be removed to reveal the primary amine for subsequent conjugation steps.[6][7][8]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Troubleshooting Guide
Issue 1: Low Yield of Amide Bond Formation (Coupling Reaction)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Carboxylic Acid Activation | 1. Optimize EDC/NHS Molar Ratio: Start with a 1.5 to 5-fold molar excess of EDC and NHS over the carboxylic acid.[9][10] 2. Use Fresh Reagents: EDC and NHS are moisture-sensitive. Use freshly opened or properly stored reagents.[10] 3. Switch to a Different Coupling Reagent: Consider using HATU, which can be more efficient for challenging couplings.[3][5] | Incomplete activation of the carboxylic acid is a common reason for low coupling efficiency. Increasing the concentration of activating agents or using a more potent one can drive the reaction forward. |
| Suboptimal Reaction pH | 1. Activation Step: Perform the EDC/NHS activation of the carboxylic acid at a pH of 4.5-6.0. A common buffer is MES.[9][10] 2. Coupling Step: After activation, adjust the pH to 7.2-8.5 for the reaction with the amine. PBS or HEPES buffers are suitable choices.[9][10] | The two steps of the EDC/NHS reaction have different optimal pH ranges. The acidic pH promotes the formation of the NHS ester, while the slightly basic pH deprotonates the primary amine, increasing its nucleophilicity.[9] |
| Hydrolysis of Activated Ester | 1. Perform a Two-Step Reaction: Activate the carboxylic acid with EDC/NHS first, then add the amine-containing molecule.[11] 2. Minimize Reaction Time in Aqueous Buffer: The NHS ester is susceptible to hydrolysis. Proceed with the amine addition promptly after activation.[11] | The NHS ester intermediate is more stable than the O-acylisourea intermediate formed with EDC alone, but it can still hydrolyze in aqueous solutions.[12] |
| Steric Hindrance | 1. Increase Reaction Time and/or Temperature: For sterically hindered substrates, extending the reaction time (e.g., overnight at 4°C or 4-6 hours at room temperature) or slightly increasing the temperature may improve yields.[9][13] | Steric hindrance can slow down the reaction rate. Providing more time or energy can help overcome this barrier. |
Issue 2: Unwanted Side Reactions
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction with Non-Target Functional Groups | 1. Use a Two-Step Coupling Protocol: This minimizes the exposure of the amine-containing molecule to the highly reactive EDC.[11] 2. Protect Other Reactive Groups: If your target molecule has other nucleophilic groups (e.g., thiols), consider protecting them before the coupling reaction. | EDC can react with other functional groups, leading to undesired byproducts. A two-step process improves specificity. |
| Formation of N-acylurea Byproduct | 1. Use an Additive like NHS or HOBt: These additives react with the EDC-activated carboxylic acid to form a more stable intermediate, which is less prone to rearrangement to N-acylurea.[12] | The O-acylisourea intermediate formed with EDC can rearrange to a stable N-acylurea, which is unreactive towards amines. |
| Peptide Aggregation | 1. Incorporate Solubilizing Tags: The PEG chain in this compound already enhances solubility.[14] 2. Optimize Solvent System: Consider using co-solvents to improve the solubility of all reactants. | Aggregation can prevent reactive sites from coming into contact, thus reducing reaction efficiency.[13][14] |
Issue 3: Difficulty with Cbz Deprotection
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Deprotection via Hydrogenolysis | 1. Check Catalyst Activity: Use fresh, high-quality Palladium on carbon (Pd/C).[8] 2. Ensure Efficient Hydrogen Delivery: Use a hydrogen balloon or a hydrogenation apparatus and ensure vigorous stirring.[8] 3. Consider a Hydrogen Donor: For transfer hydrogenolysis, use a suitable donor like triethylsilane or ammonium (B1175870) formate.[8] | The catalyst can become deactivated, or hydrogen may not be efficiently delivered to the reaction mixture. |
| Substrate Incompatibility with Hydrogenolysis | 1. Use Acidic Cleavage: A common reagent is HBr in acetic acid.[7][8] 2. Use a Milder Acidic Condition: Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can selectively remove Cbz groups in the presence of other acid-sensitive functionalities.[6][8] | If your molecule contains functional groups that can be reduced (e.g., alkynes, alkenes, nitro groups), hydrogenolysis is not suitable.[8] |
| Product Contamination with Palladium | 1. Thorough Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8] | Palladium residues can interfere with subsequent reactions or biological assays. |
Experimental Protocols
Protocol 1: General Two-Step Amide Coupling using EDC/NHS
-
Dissolution: Dissolve this compound (1.0 eq) in an appropriate activation buffer (e.g., 50 mM MES, pH 4.5-6.0).[9][10]
-
Activation:
-
pH Adjustment (Optional but Recommended): Adjust the pH of the reaction mixture to 7.2-8.5 using a suitable coupling buffer (e.g., PBS or HEPES).[9][10]
-
Coupling:
-
Dissolve the amine-containing molecule in the coupling buffer.
-
Add the amine solution to the activated this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quenching (Optional): Add a quenching solution (e.g., Tris or ethanolamine) to block any unreacted NHS-ester sites.[9][11]
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion or reversed-phase HPLC).
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[8]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol%).[8]
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8]
-
Wash the Celite pad with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed if necessary.
Visual Guides
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound, 1334177-88-6 | BroadPharm [broadpharm.com]
- 5. Cbz-N-amido-PEG20-acid_1334177-88-6_新研博美 [xinyanbm.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. blog.mblintl.com [blog.mblintl.com]
Cbz-N-amido-PEG20-acid side reactions and byproducts
Welcome to the technical support center for Cbz-N-amido-PEG20-acid. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterobifunctional linker molecule. It consists of a polyethylene (B3416737) glycol (PEG) chain with 20 repeating units, which imparts hydrophilicity and can increase the solubility and in vivo circulation time of conjugated molecules.[1] One end of the PEG chain is terminated with a carboxylic acid (-COOH) group, and the other end has an amine group protected by a carboxybenzyl (Cbz or Z) group.[2]
Q2: What are the main applications of this reagent?
A2: This reagent is primarily used for PEGylation, the process of covalently attaching PEG chains to molecules like proteins, peptides, or small molecule drugs.[3][4] The carboxylic acid group is used to form a stable amide bond with primary amine groups on the target molecule.[5] The Cbz-protected amine can be deprotected in a subsequent step to allow for further conjugation at that site. It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[6]
Q3: How do I couple the carboxylic acid end of the molecule to my protein/peptide?
A3: The carboxylic acid is typically activated using a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[7][8] The reaction is often performed in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to form a more stable NHS ester intermediate, which then reacts with primary amines (e.g., lysine (B10760008) residues or the N-terminus) on your target molecule to form a stable amide bond.[8][9]
Q4: How do I remove the Cbz protecting group?
A4: The Cbz group is typically removed under two main conditions:
-
Catalytic Hydrogenolysis: This is a mild and common method using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C).[10][11][12]
-
Acidic Conditions: Strong acids like HBr in acetic acid or various HCl solutions can also cleave the Cbz group.[10][13] However, this method is harsher and may not be suitable for acid-labile substrates.[14]
Q5: What are the storage conditions for this compound?
A5: The compound should be stored at -20°C in a dry, dark place.[5] It is important to allow the vial to warm to room temperature before opening to prevent moisture condensation, as the compound can be hygroscopic.[9]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency or No Reaction
Possible Causes & Solutions
| Cause | Recommended Action |
| Inactive Reagents | Ensure your carbodiimide (EDC/DCC) and NHS are fresh and have been stored under anhydrous conditions. EDC is particularly moisture-sensitive. |
| Hydrolysis of Activated Ester | The O-acylisourea intermediate formed by EDC is unstable in water and can hydrolyze back to the carboxylic acid.[8] Adding NHS or sulfo-NHS creates a more stable ester, but this can also hydrolyze, especially at high pH.[15][16] Perform the reaction promptly after adding coupling agents. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[16] |
| Incorrect pH | The coupling reaction is pH-dependent. For NHS ester coupling to primary amines, a pH range of 7.2-8.5 is optimal.[16][17] Below pH 7, the reaction is very slow. Above pH 8.5-9.0, hydrolysis of the NHS ester becomes rapid.[15][17] |
| Buffer Contains Primary Amines | Buffers like Tris (TBS) or glycine (B1666218) contain primary amines that will compete with your target molecule for reaction with the activated PEG.[16] Use non-amine-containing buffers such as phosphate-buffered saline (PBS) or HEPES. |
| Insufficient Molar Excess of PEG Reagent | For proteins with multiple available amines, a molar excess of the PEG reagent is often required to achieve the desired degree of PEGylation. Optimization of the molar ratio is crucial.[5] |
Problem 2: Presence of Unexpected Byproducts
Possible Byproducts & Identification/Mitigation Strategies
| Byproduct | Formation Mechanism | Mitigation & Detection |
| N-acylurea | The O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, especially when the amine concentration is low.[9][18][19] | Mitigation: Add NHS or sulfo-NHS to the reaction. These additives react with the O-acylisourea to form an active ester more rapidly than the rearrangement occurs.[9] Detection: HPLC, Mass Spectrometry. |
| Intermolecular Cross-linked Product | If the target molecule (e.g., a protein) has both accessible amines and carboxylic acids, EDC can activate the protein's carboxyl groups, leading to protein-protein cross-linking.[20][21] | Mitigation: Use a molar excess of the this compound to outcompete the protein's amines for reaction with the activated protein carboxyls. Alternatively, use a two-step reaction where the PEG is first activated with EDC/NHS, purified, and then added to the protein solution. |
| Oxidized PEG | The polyethylene glycol chain can undergo thermal or oxidative degradation, leading to the formation of byproducts like PEG-aldehydes or PEG-formyl esters.[6][22][23] | Mitigation: Store the reagent under inert gas and avoid excessive heat. Use degassed buffers for the reaction. Detection: Mass Spectrometry can reveal changes in the PEG chain mass. |
| Prematurely Deprotected PEG | The Cbz group is generally stable to the mildly basic conditions of coupling but can be sensitive to harsh acids or bases.[10] | Mitigation: Maintain careful control of the reaction pH. Avoid exposure to strong acids or reducing agents during the coupling step. Detection: HPLC, Mass Spectrometry (detecting the mass of the deprotected PEG conjugated to the target). |
Experimental Protocols
Protocol 1: General Two-Step Amine Coupling using EDC/NHS
This protocol is for conjugating this compound to a protein with primary amine groups.
-
Reagent Preparation:
-
Dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in reaction buffer (e.g., 0.1 M MES, pH 6.0 for activation step).
-
Prepare the protein solution in a suitable reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5 for conjugation step).
-
-
Activation of PEG-Acid:
-
In a reaction vial, combine this compound, EDC, and NHS. A typical molar ratio is 1:1.5:1.2 (Acid:EDC:NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized based on the desired degree of PEGylation.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.
-
-
Purification:
-
Remove unreacted PEG and byproducts using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
-
Protocol 2: Cbz Group Deprotection via Hydrogenolysis
-
Reaction Setup:
-
Dissolve the Cbz-protected PEG-conjugate in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Carefully add a catalytic amount of Palladium on Carbon (Pd/C, typically 5-10% by weight of the substrate).
-
Seal the reaction vessel and flush thoroughly with an inert gas (e.g., nitrogen or argon).
-
-
Hydrogenation:
-
Introduce hydrogen gas (H₂) to the vessel, typically via a balloon or a hydrogenator, and maintain a positive pressure.
-
Stir the reaction vigorously at room temperature. Reaction progress can be monitored by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, carefully vent the hydrogen and flush the vessel with inert gas.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent to yield the deprotected product.
-
Visualizations
Caption: Main coupling pathway vs. N-acylurea side reaction.
Caption: General experimental workflow for PEGylation.
Caption: Troubleshooting decision tree for PEGylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. worldscientific.com [worldscientific.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 13. tdcommons.org [tdcommons.org]
- 14. researchgate.net [researchgate.net]
- 15. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. precisepeg.com [precisepeg.com]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. creativepegworks.com [creativepegworks.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. The free-radical chemistry of polyethylene glycol: organic reactions in compressed carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of Cbz-N-amido-PEG20-acid conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cbz-N-amido-PEG20-acid conjugates.
Troubleshooting Guide: Improving Solubility
Researchers may encounter solubility issues with this compound conjugates during various experimental stages. This guide provides a systematic approach to diagnosing and resolving these challenges.
Problem: The this compound conjugate has poor solubility in my desired aqueous buffer.
Initial Assessment:
-
Visual Inspection: Observe the solution for any visible particulates, cloudiness, or precipitation.
-
pH Measurement: Confirm the pH of your buffer. The terminal carboxylic acid on the PEG chain has a pKa of approximately 4-5.[1]
-
Concentration Check: Ensure the working concentration is appropriate for your experiment.
Troubleshooting Steps:
-
pH Adjustment: The solubility of the conjugate in aqueous solutions is highly dependent on pH.[1] At pH values below the pKa, the carboxylic acid is protonated (-COOH), making it less soluble. Increasing the pH to a neutral or slightly alkaline range (pH 7.0-8.0) will deprotonate the carboxylic acid to a carboxylate (-COO⁻), significantly enhancing its solubility in water.[1]
-
Use of Co-solvents: For initial stock solutions, it is recommended to use a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2] Prepare a concentrated stock in the organic solvent and then dilute it into your aqueous buffer.
-
Gentle Heating and Sonication: If aggregates have formed, gentle warming of the solution to 30-40°C or brief sonication in a water bath can help to break them up and improve dissolution.[1] However, prolonged heating should be avoided to prevent potential degradation.
-
Addition of a Surfactant: In some cases, the addition of a low concentration of a non-ionic surfactant, such as Tween 80 or Polysorbate 20, can help to improve the wettability and solubility of the conjugate.
Problem: Precipitation occurs when diluting the organic stock solution into an aqueous buffer.
Possible Causes and Solutions:
-
Incompatible Buffer Composition: High concentrations of certain salts can decrease the solubility of PEG derivatives.[3][4] If your buffer contains high molarity salts, consider reducing the salt concentration or testing alternative buffer systems.
-
Solvent Shock: Rapidly adding the organic stock solution to the aqueous buffer can cause localized high concentrations of the conjugate, leading to precipitation. To avoid this, add the stock solution dropwise while gently vortexing or stirring the buffer.
-
Temperature Effects: Ensure both the stock solution and the aqueous buffer are at the same temperature before mixing.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is an amphiphilic molecule. The PEG20 chain is hydrophilic and enhances aqueous solubility, while the Cbz (carboxybenzyl) protecting group is hydrophobic.[5][6] The terminal carboxylic acid provides a pH-dependent solubility profile in aqueous solutions. It is generally soluble in polar organic solvents like DMSO and DMF.[2]
Q2: How does the Cbz protecting group affect the solubility of the conjugate?
A2: The Cbz group is a bulky, aromatic moiety that contributes to the hydrophobicity of the molecule. This can reduce its overall aqueous solubility compared to a similar PEG-acid without this protecting group.
Q3: Can I use salts to improve the solubility of my conjugate?
A3: While salt formation by deprotonating the carboxylic acid at a suitable pH enhances solubility, the addition of high concentrations of other salts to the buffer can have a "salting-out" effect, which decreases the solubility of PEGylated compounds.[3][7][8] The specific effect depends on the type and concentration of the salt. It is advisable to start with low salt concentrations and empirically determine the optimal conditions.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A4: It is recommended to first prepare a high-concentration stock solution in an anhydrous polar aprotic solvent like DMSO or DMF.[2] For example, a 10-50 mg/mL stock can be prepared and stored at -20°C. This stock can then be diluted into the desired aqueous buffer for your experiment.
Data Presentation
The following table provides an illustrative summary of the expected solubility of this compound in various solvents at room temperature. Please note that these are estimated values and empirical testing is recommended for precise determination.
| Solvent | Expected Solubility (mg/mL) |
| Water (pH 4.0) | Low (< 1) |
| Water (pH 7.4) | Moderate (1-10) |
| Phosphate (B84403) Buffered Saline (PBS, pH 7.4) | Moderate (1-10) |
| Dimethyl Sulfoxide (DMSO) | High (> 50) |
| Dimethylformamide (DMF) | High (> 50) |
| Dichloromethane (DCM) | Moderate (5-20) |
| Ethanol | Moderate (5-20) |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound conjugate to a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) in a microcentrifuge tube.
-
Ensure there is undissolved solid material present.
-
-
Equilibration:
-
Incubate the tube on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC with UV detection (monitoring the Cbz group) or a PEG quantification assay, to determine the concentration of the dissolved conjugate.
-
The calculated concentration represents the aqueous solubility of the compound.
-
Protocol 2: pH-Dependent Solubility Profiling
This protocol is designed to assess the effect of pH on the solubility of the conjugate.
-
Buffer Preparation:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, and 8). Common buffer systems include acetate (B1210297) for acidic pH and phosphate or Tris for neutral to alkaline pH.
-
-
Solubility Determination:
-
Follow the steps outlined in Protocol 1 for each prepared buffer.
-
-
Data Analysis:
-
Plot the determined solubility (in mg/mL or mM) as a function of pH to generate a solubility profile.
-
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Factors influencing the solubility of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cbz-N-amido-PEG4-acid, 756526-00-8 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
- 7. [PDF] Salt Effect on the Aqueous Two-Phase System PEG 8000−Sodium Sulfate | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cbz-N-amido-PEG20-acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cbz-N-amido-PEG20-acid. Our aim is to address common challenges encountered during the purification of this valuable PEG linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities may include starting materials that were not fully reacted, byproducts from side reactions, and PEG species of varying lengths (polydispersity). It is also possible to have di-acid or di-amine PEG impurities if the starting PEG material was not purely mono-functionalized.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: Reverse-Phase Chromatography (RPC) and Size-Exclusion Chromatography (SEC) are the most effective methods for purifying this compound. RPC separates molecules based on hydrophobicity, while SEC separates them based on their hydrodynamic volume (size).
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC), particularly using a reverse-phase column (e.g., C18), is a standard method for purity assessment. Detection is often performed using a UV detector, leveraging the absorbance of the Cbz protecting group (around 254 nm). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities, while Mass Spectrometry (MS) can verify the molecular weight.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored at -20°C in a dry, dark environment to prevent degradation.[1] It is important to minimize exposure to moisture, as PEG compounds can be hygroscopic.
Troubleshooting Guide
Reverse-Phase Chromatography (RPC) Issues
Problem 1: Broad or Tailing Peaks in RP-HPLC
-
Possible Cause A: Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.
-
Solution: Adjust the gradient steepness. A shallower gradient can improve resolution. Also, ensure the pH of the mobile phase is appropriate; for acidic compounds like this, a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid - TFA) is often used to suppress ionization and improve peak shape.
-
-
Possible Cause B: Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Reduce the injection volume or dilute the sample.[2]
-
-
Possible Cause C: Secondary Interactions: The analyte may be interacting with active sites on the silica-based column packing.
-
Solution: Use a column with end-capping to minimize silanol (B1196071) interactions. Adding a competitive agent like triethylamine (B128534) (TEA) to the mobile phase can also sometimes help.
-
-
Possible Cause D: Extra-column Volume: Excessive tubing length or large-volume fittings can cause peak broadening.
-
Solution: Minimize the length and diameter of all tubing between the injector and the detector.
-
Problem 2: Poor Resolution Between the Product and Impurities
-
Possible Cause A: Incorrect Column Chemistry: The stationary phase may not be providing sufficient selectivity.
-
Solution: Screen different column chemistries. While C18 is a good starting point, C8 or phenyl-hexyl columns may offer different selectivity for PEGylated compounds.
-
-
Possible Cause B: Suboptimal Gradient: The elution gradient may be too steep, causing co-elution.
-
Solution: Optimize the gradient profile. A shallower gradient around the elution time of your compound of interest can significantly improve resolution.
-
-
Possible Cause C: Inappropriate Organic Solvent: The choice of organic solvent can influence selectivity.
-
Solution: While acetonitrile (B52724) is common, experimenting with methanol (B129727) or isopropanol (B130326) as the organic modifier in the mobile phase can alter the elution profile and improve separation.
-
Size-Exclusion Chromatography (SEC) Issues
Problem 1: Product Elutes Earlier or Later Than Expected
-
Possible Cause A: Non-ideal SEC Behavior: The analyte may be interacting with the column matrix (adsorption or ion-exchange effects).
-
Solution: Increase the ionic strength of the mobile phase (e.g., by increasing the salt concentration to 150-500 mM) to minimize secondary interactions. Ensure the mobile phase pH is not promoting ionic interactions with the column material.
-
-
Possible Cause B: Incorrect Column Calibration: The column may not be properly calibrated for the molecular weight range of your compound.
-
Solution: Calibrate the column using appropriate PEG standards to accurately determine the relationship between retention time and molecular weight.
-
Quantitative Data Summary
The following table summarizes typical parameters for the purification of this compound. Note that these are starting points and may require optimization for specific applications.
| Parameter | Reverse-Phase Chromatography (RPC) | Size-Exclusion Chromatography (SEC) |
| Stationary Phase | C18, 5 µm, 100 Å | Dextran or Polyacrylamide-based, 100-400 Å pore size |
| Mobile Phase A | 0.1% TFA in Water | 10 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Not Applicable (Isocratic Elution) |
| Gradient | 20-80% B over 30 minutes | Isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm | UV at 220 nm or Refractive Index (RI) |
| Typical Purity | >95% | >90% (often used for desalting or buffer exchange) |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of this compound
-
Column: C18 silica (B1680970) gel column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20% to 80% B
-
35-40 min: 80% B
-
40-45 min: 80% to 20% B
-
45-50 min: 20% B (re-equilibration)
-
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Analyze the collected fractions for purity by analytical RP-HPLC. Pool the pure fractions and remove the solvent by lyophilization.
Protocol 2: Size-Exclusion Chromatography for Desalting
-
Column: A pre-packed SEC column suitable for the molecular weight of this compound (approximately 1100 Da).
-
Mobile Phase Preparation: Prepare a buffer appropriate for your downstream application (e.g., Phosphate Buffered Saline, pH 7.4). Degas the buffer before use.
-
Column Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.
-
Sample Loading: Dissolve the purified this compound in the mobile phase. Apply the sample to the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. The this compound will elute in the void volume or shortly after, while smaller molecules like salts will be retained longer.
-
Fraction Collection: Collect the fractions containing the high molecular weight product.
Visualizations
Caption: A typical workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common issues in RP-HPLC purification.
References
Technical Support Center: Cbz-N-amido-PEG20-acid Linker
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo stability of the Cbz-N-amido-PEG20-acid linker.
Frequently Asked Questions (FAQs)
Q1: What are the main potential points of instability for the this compound linker in vivo?
A1: The primary potential points of instability for the this compound linker in a biological environment are the carbamate (B1207046) bond of the Cbz (Carboxybenzyl) protecting group and, to a lesser extent, the amide bond. While generally more stable than ester bonds, these linkages can be susceptible to enzymatic cleavage or hydrolysis under certain physiological conditions.
Q2: How does the PEG20 chain influence the in vivo stability of the linker?
A2: The polyethylene (B3416737) glycol (PEG) chain, in this case with 20 ethylene (B1197577) glycol units, generally enhances the in vivo stability of the entire molecule.[1] PEGylation is known to increase the hydrodynamic radius of a molecule, which can prolong its circulation half-life by reducing renal clearance.[2] Furthermore, the PEG chain can act as a steric shield, potentially hindering the access of enzymes to the more labile carbamate and amide bonds, thus protecting them from degradation.[2]
Q3: Is the Cbz group stable in vivo?
A3: The Cbz (benzyloxycarbonyl) group is generally considered stable under mild acidic and basic conditions found in the body.[3] However, it can be susceptible to cleavage under specific conditions. While highly stable to hydrolysis, some in vivo instability could be mediated by certain enzymes.[4] Although less common in mammals than in microbes, enzymatic cleavage of carbamate groups has been reported.[5]
Q4: What is the expected stability of the N-amido bond in this linker?
A4: The amide bond is known to be significantly more stable to hydrolysis than an ester bond.[6] In the context of the this compound linker, the amide bond is expected to exhibit good stability in vivo. However, its proximity to the carbamate and PEG chain could influence its susceptibility to specific amidases or peptidases.
Q5: What are the likely degradation pathways for this linker in vivo?
A5: The most probable degradation pathway would initiate with the cleavage of the carbamate bond in the Cbz group, which is generally the most labile part of the linker. This would result in the release of the protected amine, benzyl (B1604629) alcohol, and carbon dioxide. A secondary, and likely slower, degradation pathway could involve the hydrolysis of the amide bond. The PEG chain itself is generally considered biostable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Rapid clearance of the conjugated molecule from circulation. | Premature cleavage of the this compound linker, leading to the release of the smaller, rapidly cleared molecule. | 1. In Vitro Plasma Stability Assay: Incubate the conjugate in plasma from the relevant species (e.g., human, mouse) and analyze for the presence of the intact conjugate and cleavage products over time.[7] 2. Pharmacokinetic (PK) Study: Conduct a PK study in an animal model to determine the half-life of the intact conjugate and identify any premature cleavage.[8] |
| Loss of biological activity of the conjugated molecule in vivo. | Cleavage of the linker, detaching the active molecule from its targeting moiety. | 1. Ex Vivo Analysis: Analyze tissue samples from in vivo studies to detect the presence of the intact conjugate versus the cleaved components. 2. Modify Linker Attachment Point: If possible, consider attaching the linker at a different site on the molecule that may be less exposed to enzymatic activity. |
| Unexpected toxicity or off-target effects. | Premature release of the conjugated molecule due to linker instability, leading to systemic exposure. | 1. Biodistribution Study: Perform a biodistribution study using a radiolabeled or fluorescently tagged version of the conjugate to track its localization and identify areas of off-target accumulation. 2. Identify Cleavage Products: Use mass spectrometry to identify the specific cleavage products in plasma or tissue samples to understand the degradation pathway. |
| Inconsistent results between different preclinical species. | Species-specific differences in enzymatic activity that can affect linker stability. For example, some linkers are less stable in murine plasma compared to human plasma.[9] | 1. Cross-Species Plasma Stability: Conduct in vitro plasma stability assays using plasma from all relevant preclinical species and humans to identify any discrepancies.[7] 2. Select Appropriate Animal Model: Choose a preclinical model that most closely mimics the expected metabolic profile in humans for the specific linker chemistry. |
Quantitative Data on Linker Stability
The following tables summarize representative quantitative data on the in vivo stability of carbamate and PEG linkers from various studies. Note that specific data for the this compound linker is not publicly available and the data below should be used as a general reference.
Table 1: In Vivo Half-Life of Representative Carbamate-Containing Linkers
| Linker Type | Model System | Half-life (t½) | Reference |
| Valine-Citrulline Carbamate | Mouse | ~24-48 hours | [9] |
| Non-cleavable Carbamate | Rat | > 100 hours | [10] |
| β-eliminative Carbamate | Rat | 14 hours - 2 weeks (tunable) | [11] |
Table 2: Effect of PEG Chain Length on In Vivo Half-Life
| Molecule | PEG Chain Length | Fold Increase in Half-life | Reference |
| Peptide | PEG 5kDa | ~10-fold | [1] |
| Antibody Fragment | PEG 20kDa | ~50-fold | [1] |
| Small Molecule | PEG 40kDa | >100-fold | [11] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the this compound linker-conjugated molecule in plasma.[7]
Materials:
-
Linker-conjugated molecule
-
Plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the linker-conjugated molecule in an appropriate solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed plasma to a final concentration of 1-10 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate and any potential cleavage products.
-
Plot the percentage of intact conjugate remaining over time to determine the in vitro half-life.
In Vivo Pharmacokinetic (PK) Study
Objective: To determine the in vivo half-life, clearance, and overall stability of the linker-conjugated molecule.[8]
Materials:
-
Linker-conjugated molecule formulated for injection
-
Animal model (e.g., mice, rats)
-
Dosing and blood collection equipment
-
Analytical method for quantification in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Administer a single dose of the linker-conjugated molecule to the animal model via the desired route (e.g., intravenous).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96 hours).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method.
-
Plot the plasma concentration versus time and perform pharmacokinetic analysis to determine key parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
Visualizations
Caption: Experimental workflow for assessing the in vivo stability of the linker.
Caption: Potential in vivo degradation pathways for the this compound linker.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Common mistakes in Cbz-N-amido-PEG20-acid experimental protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Cbz-N-amido-PEG20-acid in their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Solubility and Reagent Preparation
-
Q: My this compound is difficult to weigh and appears sticky. How should I handle it? A: PEGylated compounds, including this compound, are often hygroscopic and can become tacky upon exposure to moisture. It is recommended to allow the vial to equilibrate to room temperature before opening to prevent condensation. For easier handling, instead of weighing out small amounts of the solid, consider preparing a stock solution in an anhydrous solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or methylene (B1212753) chloride.[1][2][3] Store the stock solution at -20°C under an inert gas like argon or nitrogen.
-
Q: What is the recommended storage condition for this compound? A: For short-term storage (days to weeks), keep the compound in a dry, dark place at 0-4°C. For long-term storage (months to years), it should be stored at -20°C.
2. Amide Coupling Reaction (Carboxylic Acid End)
-
Q: I am seeing low yields in my amide coupling reaction with an amine-containing molecule. What are the common causes? A: Low coupling efficiency is a frequent issue. Here are several factors to consider:
-
pH of the reaction: The activation of the carboxylic acid group on the PEG linker with EDC is most efficient at a pH of 4.5-6.0. However, the subsequent reaction of the activated NHS-ester with the primary amine is more efficient at a pH of 7.0-8.5.[4] A two-step protocol where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the amine coupling, can optimize yields.[1][4]
-
Choice of Buffer: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete in the reaction.[4] For the activation step, MES buffer is a good choice. For the coupling step, phosphate-buffered saline (PBS) or borate (B1201080) buffer is recommended.[4]
-
Reagent Quality: EDC and NHS are moisture-sensitive.[4] Use fresh or properly stored reagents. It is advisable to prepare stock solutions of EDC and NHS immediately before use.
-
Hydrolysis of Activated Ester: The NHS-ester intermediate can hydrolyze in aqueous solutions. The reaction with the amine should be performed promptly after the activation step.
-
-
Q: I am observing precipitation during my coupling reaction. What should I do? A: Precipitation can be caused by protein aggregation or high concentrations of EDC.[4] Ensure your protein or amine-containing molecule is soluble and stable in the chosen reaction buffers. If you suspect EDC is the cause, try reducing the molar excess of the coupling agent.
-
Q: Which coupling reagent should I use for the amide bond formation? A: Several coupling reagents can be used to activate the carboxylic acid of this compound. The choice depends on factors like desired reaction conditions and cost. Below is a comparison of common coupling reagents.
Coupling Reagent System Typical Yield (%) Typical Purity (%) Key Advantages Key Disadvantages EDC/NHS > 85% > 95% Water-soluble byproducts, mild reaction conditions.[1] Less stable at neutral pH, requires careful pH control.[1] HATU > 90% > 98% High efficiency, fast reaction times, low racemization.[1] Higher cost, potential for side reactions if not used correctly.[1] DCC/NHS > 80% > 95% High activation efficiency.[1] The dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.[1]
3. Cbz Deprotection (Amine End)
-
Q: What is the standard method for deprotecting the Cbz group? A: The most common and effective method for Cbz deprotection is hydrogenolysis.[3][5] This typically involves using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.[5]
-
Q: My molecule has other functional groups that might be sensitive to standard hydrogenolysis conditions. Are there alternative deprotection methods? A: Yes, while hydrogenolysis is common, other methods exist. Harsh acidic conditions (e.g., HBr in acetic acid) can also cleave the Cbz group, but this is less specific.[5] For sensitive substrates, transfer hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) with a palladium catalyst can be a milder alternative.
Experimental Protocols
1. General Protocol for Amide Coupling to an Amine-Containing Molecule
This protocol describes a two-step process for conjugating this compound to a molecule containing a primary amine (e.g., a protein or a small molecule).
-
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Anhydrous DMF or DMSO for stock solutions
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
-
-
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMF or DMSO immediately before use. Dissolve the amine-containing molecule in the Coupling Buffer.
-
Activation of Carboxylic Acid: In a reaction vessel, dissolve this compound in Activation Buffer. Add a 2- to 5-fold molar excess of EDC and NHS from their respective stock solutions.[1] Incubate for 15-30 minutes at room temperature with gentle stirring.
-
Conjugation Reaction: Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer. Immediately add the amine-containing molecule to the activated PEG solution. A 1.1- to 1.5-fold molar excess of the activated PEG is typically recommended.[1] Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching solution to block any unreacted NHS-ester groups.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted reagents and byproducts.
-
2. General Protocol for Cbz Deprotection via Hydrogenolysis
-
Materials:
-
Cbz-protected conjugate
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Palladium on carbon (Pd/C, typically 5-10 wt%)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Argon or Nitrogen)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
Dissolve the Cbz-protected conjugate in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution. The amount of catalyst can vary, but a catalytic amount (e.g., 10 mol%) is typical.
-
Purge the reaction vessel with an inert gas to remove air.
-
Introduce hydrogen gas and stir the mixture vigorously. The reaction can be monitored by TLC or LC-MS.
-
Upon completion, carefully purge the vessel with inert gas again to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Visualizations
Application in PROTAC Technology
This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: PROTAC signaling pathway illustrating the mechanism of targeted protein degradation.
Experimental Workflow
The following diagram outlines the general experimental workflow for using this compound in a bioconjugation experiment followed by deprotection.
Caption: General experimental workflow for bioconjugation and deprotection.
References
Technical Support Center: Monitoring the Cbz-N-amido-PEG20-acid Reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of the amide coupling reaction between Cbz-N-amido-PEG20-acid and a primary amine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring with this compound?
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal carboxylic acid and a carbamate (B1207046) (Cbz)-protected amino group. The core reaction involves the activation of the carboxylic acid, typically with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), followed by nucleophilic attack from a primary amine to form a stable amide bond.[1][2] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media.[2]
Q2: Which analytical techniques are recommended for monitoring this reaction?
The progress of the this compound coupling reaction can be effectively monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages in tracking the consumption of the starting material and the formation of the product.
Q3: What are the expected changes in the physicochemical properties of the product compared to the starting material?
The conversion of the carboxylic acid to an amide results in a change in polarity. The product amide is generally less polar than the starting carboxylic acid. This difference in polarity is the basis for separation and monitoring by chromatographic techniques like TLC and HPLC. Additionally, the molecular weight of the product will increase by the mass of the coupled amine minus the mass of a water molecule.
Troubleshooting Guides
Issue 1: The reaction does not seem to be progressing based on TLC analysis.
Possible Causes and Solutions:
-
Inactive Coupling Reagents: EDC and DCC are moisture-sensitive. Ensure that they are fresh and have been stored under anhydrous conditions. It is advisable to use a freshly opened bottle or to have aliquots stored under an inert atmosphere.
-
Presence of Moisture: The reaction should be carried out under anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and inactivation of the coupling agent. Use dry solvents and glassware.
-
Incorrect pH: For EDC couplings, the reaction is most efficient in a slightly acidic pH range (4.5-6.0). If the reaction medium is too basic, the primary amine can be deprotonated, but the EDC may be less effective. If it's too acidic, the amine will be protonated and non-nucleophilic.
-
Steric Hindrance: If the primary amine is sterically hindered, the reaction may be slow or may not proceed to completion. In such cases, increasing the reaction temperature or using a less hindered amine may be necessary.
-
Insufficient Reagent Stoichiometry: Ensure that the coupling agent and the amine are used in appropriate molar ratios, typically a slight excess of the amine and coupling agent relative to the carboxylic acid.
Experimental Protocols and Data Presentation
Thin Layer Chromatography (TLC)
TLC is a rapid and convenient method for qualitatively monitoring the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.
Detailed Methodology:
-
Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.
-
Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Spot the starting this compound, the amine starting material, and the reaction mixture on the baseline of the TLC plate.
-
Eluent System: A common mobile phase for PEGylated compounds is a mixture of a polar organic solvent and a less polar one. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexane. The polarity should be adjusted to achieve good separation.
-
Development: Place the TLC plate in a developing chamber saturated with the chosen eluent.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate, mark the solvent front, and dry it. Visualize the spots under UV light (254 nm) due to the Cbz protecting group. Additionally, staining with potassium permanganate (B83412) or a Dragendorff stain can be effective for visualizing PEG-containing compounds.[1]
Data Presentation:
| Compound | Typical Rf Value (DCM:MeOH 9:1) | Observations |
| This compound | ~ 0.3 - 0.4 | UV active spot. |
| Primary Amine | Varies | May or may not be UV active. Staining might be necessary. |
| Amide Product | ~ 0.5 - 0.6 | UV active spot, should be less polar (higher Rf) than the starting acid. |
| Reaction Mixture | Multiple spots | A spot corresponding to the starting acid should diminish over time, while a new, higher Rf spot for the product should appear and intensify. |
High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the conversion percentage.
Detailed Methodology:
-
Column: A reverse-phase C18 column is typically suitable for the separation of PEGylated molecules.
-
Mobile Phase: A gradient elution is often necessary.
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Solvent B: Acetonitrile (ACN) with 0.1% TFA or FA.
-
-
Gradient: A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90-10% B (return to initial conditions)
-
-
Detection: Since the PEG chain itself does not have a strong UV chromophore, detection can be challenging. The Cbz group allows for UV detection (around 254 nm). For more universal detection, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended. A Refractive Index Detector (RID) can also be used, but it is less sensitive and not compatible with gradient elution.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.
Data Presentation:
| Compound | Expected Retention Time (RT) | Elution Order |
| This compound | Earlier | The carboxylic acid is more polar and will elute earlier from a reverse-phase column. |
| Amide Product | Later | The amide product is less polar and will have a longer retention time. The magnitude of the shift depends on the hydrophobicity of the amine. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used to monitor the reaction by observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product.
Detailed Methodology:
-
Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Monitor the chemical shifts of protons adjacent to the carboxylic acid and the newly formed amide bond. The large signal from the PEG backbone (-(OCH₂CH₂)n-) will be prominent around 3.6 ppm.
Data Presentation:
| Protons of Interest | Expected ¹H Chemical Shift (ppm) - Starting Material | Expected ¹H Chemical Shift (ppm) - Product | Change upon Reaction |
| -CH₂-COOH (protons alpha to the carboxylic acid) | ~ 2.5 - 2.7 | Shifted | The signal will shift upon conversion to the amide. The exact shift depends on the coupled amine. |
| -NH- of the newly formed amide | N/A | ~ 7.0 - 8.5 (broad singlet) | A new broad signal will appear in this region, characteristic of an amide proton. Its integration should correlate with the product formation. |
| Protons on the Cbz protecting group | ~ 7.3 (aromatic), ~ 5.1 (-CH₂-) | Largely unchanged | These signals should remain present in the product. |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with LC (LC-MS), is used to confirm the identity of the product by determining its molecular weight.
Detailed Methodology:
-
Ionization: Electrospray ionization (ESI) is a suitable method for analyzing PEGylated molecules.
-
Analysis: The mass spectrum of the starting material will show a characteristic isotopic distribution for this compound. The product's mass spectrum will show a new peak corresponding to the expected molecular weight of the amide conjugate. The mass difference between the product and the starting material should correspond to the mass of the added amine minus 18.015 g/mol (the mass of water).
Data Presentation:
| Compound | Molecular Formula | Exact Mass (monoisotopic) | Expected m/z (ESI-MS, [M+H]⁺) |
| This compound | C₅₁H₉₃NO₂₄ | 1103.61 | 1104.62 |
| Amide Product (example with NH₂-R) | C₅₁H₉₂N₂O₂₃R | 1102.60 + Mass(R) | 1103.61 + Mass(R) |
Visualizations
Caption: Workflow for the amide coupling reaction of this compound.
Caption: Troubleshooting logic for a stalled this compound reaction.
References
Validation & Comparative
A Comparative Guide to the in-cell Activity of PROTACs Utilizing Cbz-N-amido-PEG20-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Proteolysis Targeting Chimeras (PROTACs) that incorporate a Cbz-N-amido-PEG20-acid linker. The performance of this long-chain, flexible linker is evaluated in the context of alternative linker strategies, supported by experimental data from cell-based assays. This document aims to assist researchers in making informed decisions for the rational design of potent and selective protein degraders.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein.[1] These molecules are composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a pivotal component that significantly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Its length, composition, and rigidity are critical for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[3]
The this compound represents a class of long, hydrophilic, and flexible linkers. The polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, a common challenge in PROTAC development, while the length of the linker can be a determining factor in achieving optimal ternary complex formation for different target proteins and E3 ligases.[4][5]
Performance Comparison of PROTAC Linkers in Cell-Based Assays
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein in a cellular context. Key parameters for this evaluation are:
-
DC50: The concentration of the PROTAC that results in a 50% reduction in the level of the target protein. A lower DC50 value signifies higher potency.[3]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with a given PROTAC. A higher Dmax indicates greater efficacy.[3]
Below is a summary of experimental data comparing the performance of PROTACs with different linker types and lengths for the degradation of the well-characterized target protein, BRD4.
Table 1: Impact of Linker Length and Composition on BRD4 Degradation
| PROTAC (Target-Linker-E3 Ligase Ligand) | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| Compound A (JQ1-Alkyl-Pomalidomide) | Alkyl | ~10 | 22Rv1 | 50 | >90 |
| Compound B (JQ1-PEG2-Pomalidomide) | PEG | 8 | 22Rv1 | 25 | >95 |
| Compound C (JQ1-PEG4-Pomalidomide) | PEG | 14 | 22Rv1 | 15 | >98 |
| Compound D (JQ1-PEG20-Pomalidomide) (Representative of this compound) | PEG | 62 | 22Rv1 | 30 | >95 |
| Compound E (JQ1-Rigid Piperazine-Pomalidomide) | Rigid | ~12 | 22Rv1 | 75 | >90 |
This table is a composite of representative data from multiple sources to illustrate general trends.
The data suggest that for BRD4 degradation, a certain degree of linker flexibility and length is beneficial, with PEG linkers generally showing better performance than simple alkyl chains. While there is an optimal length, very long linkers like PEG20 can still facilitate potent degradation, though they may not always be superior to moderately sized linkers. The increased hydrophilicity of PEG linkers is a significant advantage for solubility and cell permeability.[6]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC activity. Below are protocols for key cell-based assays.
Western Blotting for Protein Degradation Analysis
This is a standard technique to quantify the reduction in target protein levels following PROTAC treatment.[2]
Materials:
-
Cell line of interest (e.g., 22Rv1)
-
PROTAC compounds
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[2]
-
Block the membrane and incubate with the primary antibodies overnight.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[7]
-
-
Detection and Analysis:
-
Add the chemiluminescence substrate and capture the signal using an imaging system.[7]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]
-
HTRF Assay for Ternary Complex Formation
Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that can be used to measure the formation of the ternary complex in vitro.[9]
Materials:
-
Recombinant target protein (e.g., BRD4), tagged (e.g., with His)
-
Recombinant E3 ligase (e.g., VHL or Cereblon), tagged (e.g., with GST)
-
PROTAC compounds
-
HTRF detection reagents (e.g., anti-His-Europium cryptate and anti-GST-d2)
-
Assay buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC compounds in the assay buffer.
-
Assay Reaction: In a 384-well plate, mix the target protein, E3 ligase, and a serial dilution of the PROTAC. Incubate to allow for ternary complex formation.[9]
-
Detection: Add the HTRF detection reagents and incubate.
-
Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio. A bell-shaped curve is typically observed, indicating the formation and subsequent disruption (hook effect) of the ternary complex with increasing PROTAC concentration.[10]
AlphaLISA Assay for Protein Degradation
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another proximity-based method that can be adapted to quantify the levels of a target protein in cell lysates.[11]
Materials:
-
Cell lysates from PROTAC-treated cells
-
AlphaLISA acceptor beads conjugated to an antibody against the target protein
-
Streptavidin-coated donor beads
-
Biotinylated antibody against a different epitope on the target protein
-
AlphaLISA assay buffer
-
384-well microplates
Procedure:
-
Cell Treatment and Lysis: Treat cells and prepare lysates as described for Western blotting.
-
Assay Reaction: In a 384-well plate, add the cell lysate, the antibody-conjugated acceptor beads, and the biotinylated antibody. Incubate to allow for antibody-protein binding.[11]
-
Addition of Donor Beads: Add the streptavidin-coated donor beads and incubate in the dark.[11]
-
Signal Measurement: Read the plate on an AlphaLISA-compatible reader.[11]
-
Data Analysis: The AlphaLISA signal is proportional to the amount of target protein. A decrease in signal indicates protein degradation. Plot the signal against the PROTAC concentration to determine the DC50.
Visualizing Key Processes
The following diagrams, created using the Graphviz DOT language, illustrate the fundamental signaling pathway of PROTAC action and a typical experimental workflow for their validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the validation of PROTACs.
Caption: Logical relationships in PROTAC linker evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labonline.com.au [labonline.com.au]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
Characterization of Cbz-N-amido-PEG20-acid: A Comparative Guide for Researchers
For scientists and professionals in drug development, the precise characterization of linker molecules is paramount for the successful synthesis of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison of Cbz-N-amido-PEG20-acid with alternative amine-protected PEG linkers, supported by expected experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Performance Comparison: this compound vs. Alternatives
This compound is a bifunctional linker featuring a carbobenzyloxy (Cbz) protected amine and a terminal carboxylic acid, separated by a 20-unit polyethylene (B3416737) glycol (PEG) spacer. The choice of the amine protecting group is a critical factor in chemical synthesis, influencing the deprotection strategy and overall compatibility with other reagents. The table below compares this compound with two common alternatives: Fmoc-N-amido-PEG20-acid and Boc-N-amido-PEG20-acid.
| Feature | This compound | Fmoc-N-amido-PEG20-acid | Boc-N-amido-PEG20-acid |
| Protecting Group | Carbobenzyloxy (Cbz) | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Molecular Formula | C51H93NO24[1] | C60H91NO24 | C48H95NO24 |
| Molecular Weight | ~1104.29 g/mol [1] | ~1202.3 g/mol | ~1070.3 g/mol |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H2, Pd/C)[2] | Base-labile (e.g., 20% piperidine (B6355638) in DMF)[2] | Acid-labile (e.g., TFA)[2] |
| Stability | Stable to mild acids and bases.[3] | Stable to acids.[3] | Stable to bases and catalytic hydrogenation.[3] |
| Key Advantage | Orthogonal to acid- and base-labile protecting groups. | Mild deprotection conditions.[2] | Commonly used in solid-phase peptide synthesis. |
Expected Analytical Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound. This data is compiled based on typical values for the individual components of the molecule.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.35 | m | 5H | Aromatic protons of Cbz group |
| ~5.10 | s | 2H | -CH₂- of Cbz group |
| ~3.64 | s (br) | ~80H | Repeating -(OCH₂CH₂)- units of PEG |
| ~3.55 | t | 2H | -CH₂- adjacent to amide |
| ~3.45 | q | 2H | -CH₂- adjacent to Cbz-NH |
| ~2.60 | t | 2H | -CH₂- adjacent to COOH |
| ~1.25 | t | 3H | (if ethyl ester) |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~172.5 | COOH |
| ~156.5 | C=O of Cbz group |
| ~136.5 | Quaternary aromatic carbon of Cbz |
| ~128.5, ~128.0 | Aromatic CH of Cbz group |
| ~70.5 | Repeating -(OCH₂CH₂)- units of PEG |
| ~69.0 | -CH₂- adjacent to amide |
| ~67.0 | -CH₂- of Cbz group |
| ~40.5 | -CH₂- adjacent to Cbz-NH |
| ~35.0 | -CH₂- adjacent to COOH |
Expected Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| ~1104.6 | [M+H]⁺ |
| ~1126.6 | [M+Na]⁺ |
| ~1142.6 | [M+K]⁺ |
Experimental Protocols
NMR Spectroscopy
Objective: To confirm the chemical structure and purity of this compound.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and confirm the elemental composition of this compound.
Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS).
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.
LC-MS Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Mass Range: 100-2000 m/z.
Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Generate the mass spectrum for the peak of interest.
-
Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the observed m/z values with the theoretical exact mass.[1]
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the characterization of this compound and a logical comparison of the different protecting groups.
References
A Comparative Guide to the In Vivo Stability of Non-Cleavable and Cleavable Linker Technologies in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Understanding Linker Classes
ADC linkers are broadly categorized into two main classes: non-cleavable and cleavable.
-
Non-Cleavable Linkers: These linkers, including PEGylated linkers like Cbz-N-amido-PEG20-acid, are designed to remain intact in circulation. The release of the cytotoxic payload relies on the complete degradation of the antibody backbone within the lysosome of the target cell.[1][3] This class of linkers is generally associated with high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[4] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer can further improve the solubility and pharmacokinetic properties of the ADC.[]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2] Common cleavage mechanisms include enzymatic cleavage, pH sensitivity, and response to the intracellular reducing environment.[2]
Comparative Data on Linker Stability
The following table summarizes the general characteristics and in vivo stability of different linker classes. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.[6]
| Linker Class | Sub-Type | Cleavage Mechanism | Plasma Stability | Advantages | Disadvantages |
| Non-Cleavable | Thioether (e.g., SMCC) | Proteolytic degradation of the antibody in lysosomes | High | Increased plasma stability, potentially wider therapeutic window, reduced off-target toxicity.[1][4] | Payload release is dependent on antibody degradation; the released payload-linker-amino acid adduct must retain activity.[3][7] |
| PEGylated (e.g., this compound type) | Proteolytic degradation of the antibody in lysosomes | High | Enhanced solubility and pharmacokinetics, high plasma stability.[] | Similar to other non-cleavable linkers, reliant on lysosomal degradation. | |
| Cleavable | Enzyme-Sensitive | Valine-Citrulline (VC) | Protease (e.g., Cathepsin B) cleavage in lysosomes | High plasma stability with specific cleavage in tumor cells.[8] | Efficacy depends on the expression level of the target protease in the tumor. |
| β-Glucuronide | β-glucuronidase cleavage in the tumor microenvironment | Highly stable in plasma with specific release at the tumor site. | Dependent on the presence of β-glucuronidase. | ||
| pH-Sensitive | Hydrazone | Acid hydrolysis in endosomes and lysosomes (low pH) | Targeted release in the acidic tumor microenvironment. | Can exhibit instability in plasma, leading to premature drug release.[6][9] | |
| Redox-Sensitive | Disulfide | Reduction in the high glutathione (B108866) environment of the cell | Intracellular-specific release. | Can be unstable in the reducing environment of plasma.[8] |
Experimental Protocols
In Vivo Stability and Pharmacokinetic Assessment of ADCs
The following is a generalized protocol for assessing the in vivo stability and pharmacokinetics of an ADC in a rodent model.
Objective: To determine the in vivo stability, clearance, and overall pharmacokinetic profile of an ADC.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as Sprague-Dawley rats or SCID mice.[10][11] All animal studies should be conducted in compliance with institutional and national guidelines for animal care.[11]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to the animals.[10] The dosage will depend on the potency of the ADC and the study design.
-
Blood Sampling: Collect whole blood samples at various time points post-administration (e.g., 0, 1, 6, 24, 48, 96, 168 hours).[11]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Analyze the plasma samples to quantify:
-
Total Antibody: The concentration of both conjugated and unconjugated antibody. This is typically measured using an enzyme-linked immunosorbent assay (ELISA).
-
Intact ADC: The concentration of the antibody-drug conjugate with the payload still attached. This can be measured by affinity capture liquid chromatography-mass spectrometry (LC-MS) or a payload-specific ELISA.[2][11] A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[6]
-
Free Payload: The concentration of the released cytotoxic drug. This is often measured using tandem mass spectrometry (MS/MS) for high sensitivity and specificity.[2]
-
-
Data Analysis:
-
Plot the concentration of total antibody, intact ADC, and free payload over time.
-
Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life for each analyte.[12]
-
The comparison of the pharmacokinetic profiles of the total antibody and the intact ADC provides a measure of the in vivo stability of the linker.[13]
-
Visualizing Experimental Workflows and Mechanisms
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cbz-N-amido-PEG20-acid and Industry-Standard Linkers in Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker is a cornerstone in the design of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their stability, efficacy, and tolerability. The emergence of hydrophilic linkers, particularly those incorporating long polyethylene (B3416737) glycol (PEG) chains, represents a significant advancement aimed at overcoming the challenges associated with hydrophobic payloads and improving overall conjugate performance.
This guide provides an objective, data-supported comparison of Cbz-N-amido-PEG20-acid, a discrete, long-chain PEG linker, against industry-standard linkers such as the protease-cleavable valine-citrulline (Val-Cit) and non-cleavable maleimidocaproyl (MC) linkers.
Overview of Linker Technologies
Linkers are broadly categorized based on their release mechanisms (cleavable vs. non-cleavable) and physicochemical properties.
-
This compound : This is a heterobifunctional linker featuring a 20-unit PEG chain.[1][][3] The terminal carboxylic acid can react with amines, while the Cbz-protected amine can be deprotected to react with another moiety.[1] Its defining characteristic is the long, hydrophilic PEG spacer, which is designed to increase the solubility and stability of the entire conjugate molecule.[1][4] This class of linkers is crucial for PROTAC synthesis and for ADCs with hydrophobic payloads.[][5]
-
Val-Cit Linkers : Dipeptide linkers like Valine-Citrulline (often connected to a PABC self-immolative spacer) are the most common type of cleavable linker.[6][7] They are designed to be stable in systemic circulation but are cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside target cancer cells.[6][8]
-
Non-Cleavable Linkers : Linkers like MC (maleimidocaproyl) form a stable thioether bond with the antibody.[9] These linkers rely on the complete proteolytic degradation of the antibody within the lysosome to release the payload, which remains attached to its linking amino acid.[6][9] This approach often results in higher plasma stability.[9]
Comparative Performance Data
The inclusion of a hydrophilic PEG chain offers distinct advantages over traditional linkers, primarily by mitigating the hydrophobicity of the payload.[10] This can lead to improved pharmacokinetic profiles and a wider therapeutic window.[4][11]
Table 1: Physicochemical and Pharmacokinetic Properties
| Parameter | Standard Linker (e.g., MC, Val-Cit) | Long-Chain PEG Linker (e.g., PEG20) | Key Advantages of PEG Linker |
|---|---|---|---|
| Solubility/Aggregation | Prone to aggregation with hydrophobic payloads, especially at high Drug-to-Antibody Ratios (DAR).[4][11] | Significantly reduces aggregation and improves solubility by creating a hydration shell.[4][11] | Enables higher DARs; improves formulation and stability.[4] |
| Plasma Stability | Val-Cit linkers are generally stable in human plasma but can be unstable in mouse plasma.[12] Non-cleavable linkers show high plasma stability.[9] | High. The PEG chain can shield the linker and payload from premature metabolism or clearance.[11] | Reduced off-target toxicity and prolonged circulation. |
| Pharmacokinetics (PK) | Hydrophobic conjugates are often subject to rapid clearance by the reticuloendothelial system.[4] | Slower plasma clearance and longer circulation half-life.[4][11][13] | Increased tumor accumulation and exposure.[11] |
| Immunogenicity | Can be a concern depending on the overall conjugate structure. | The PEG chain can shield epitopes on the payload or antibody, potentially reducing immunogenicity.[11] | Improved safety profile. |
Table 2: Efficacy and Toxicity Profile
| Parameter | Standard Linker (e.g., MC, Val-Cit) | Long-Chain PEG Linker (e.g., PEG20) | Considerations |
|---|---|---|---|
| In Vitro Cytotoxicity | High potency is typically observed. | Potency can be payload- and target-dependent. Some studies report a reduction in cytotoxicity with longer PEG chains.[14] | The trade-off between PK benefits and potential potency reduction must be empirically evaluated.[15] |
| In Vivo Efficacy | Efficacy is dependent on linker stability and payload release at the tumor site. | Improved PK often translates to enhanced in vivo efficacy due to better tumor accumulation.[14] | Superior performance is often seen in xenograft models, even if in vitro potency is slightly lower.[16] |
| "Bystander" Killing | Cleavable linkers (e.g., Val-Cit) can release membrane-permeable drugs that kill neighboring antigen-negative tumor cells. | Possible with cleavable PEGylated linkers, but the properties of the released payload are key. | Important for treating heterogeneous tumors. |
| Off-Target Toxicity | Premature drug release from less stable linkers can lead to systemic toxicity. | Enhanced stability and improved PK profile generally lead to a wider therapeutic window and reduced off-target toxicity.[11] | A key advantage for developing safer ADCs. |
Visualizing Key Processes and Concepts
Diagrams created using Graphviz can effectively illustrate the complex processes involved in ADC function and evaluation.
References
- 1. medkoo.com [medkoo.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. mdpi.com [mdpi.com]
- 7. adooq.com [adooq.com]
- 8. benchchem.com [benchchem.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Cbz-N-amido-PEG20-acid: A Versatile Linker in Advanced Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of linker molecules is a critical determinant of success in designing sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse options available, Cbz-N-amido-PEG20-acid has emerged as a valuable tool, offering a unique combination of features to enhance the performance of targeted therapies.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by a carboxybenzyl (Cbz)-protected amine and a terminal carboxylic acid. This heterobifunctional structure allows for controlled, sequential conjugation, making it a versatile component in the synthesis of complex therapeutic molecules. The twenty-unit PEG chain provides a hydrophilic spacer that enhances solubility, reduces aggregation, and offers flexibility between the conjugated moieties.
Core Applications and Advantages
The primary application of this compound lies in the construction of PROTACs.[][2][3] PROTACs are novel therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins. In this context, the linker plays a crucial role in connecting the protein-targeting ligand with an E3 ligase-recruiting ligand. The length and flexibility of the PEG20 chain in this compound can be critical in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.
Beyond PROTACs, this linker is also utilized in other bioconjugation and drug delivery applications.[4][5] Its hydrophilic PEG spacer can improve the pharmacokinetic properties of a drug by increasing its solubility and stability in aqueous media.[6][7][8] The terminal carboxylic acid can be readily activated to react with primary amines on proteins or other molecules to form stable amide bonds.[6][7][8] The Cbz protecting group on the other end provides a stable handle that can be selectively removed under specific conditions to allow for further modification.[6][7]
Comparison with Alternative Linkers
While specific head-to-head comparative studies detailing the performance of this compound against a wide array of other linkers in a single system are not extensively documented in publicly available literature, we can infer its advantages based on the properties of its constituent parts. The choice of a linker is a multifaceted decision that significantly impacts the efficacy and developability of a bioconjugate.
| Feature | This compound | Alternative Linkers (e.g., Alkyl Chains, other PEG lengths) | Rationale for Selection |
| Solubility | High | Variable; generally lower for alkyl chains | The hydrophilic PEG chain significantly enhances the aqueous solubility of the entire conjugate, which is often a challenge with hydrophobic drugs or ligands.[6][7][8] |
| Flexibility | High | Lower for rigid linkers | The flexible nature of the PEG chain allows for optimal spatial orientation of the conjugated molecules, which can be critical for binding to their respective targets, especially in ternary complexes like those formed by PROTACs. |
| Immunogenicity | Potentially Reduced | Higher for certain non-PEG linkers | PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules. |
| Controlled Conjugation | Yes | Dependent on linker structure | The Cbz-protected amine allows for orthogonal conjugation strategies, where the two ends of the linker can be reacted in a stepwise manner. |
| Length | 20 PEG units | Variable | The specific length of the PEG chain can be optimized to achieve the desired distance between the conjugated moieties, which can impact efficacy. |
Experimental Protocols
While detailed, specific experimental protocols for a single case study are not available, a general workflow for the application of this compound in the synthesis of a bioconjugate can be outlined.
General Workflow for Bioconjugation
Methodology:
-
Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is activated using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate anhydrous organic solvent like DMF or DMSO.[8][9]
-
First Conjugation: The activated linker is then reacted with the first molecule, which typically contains a primary amine, to form a stable amide bond. The reaction is usually carried out at room temperature.
-
Cbz Deprotection: The Cbz protecting group is removed to expose the primary amine. This is commonly achieved through hydrogenolysis using a catalyst like palladium on carbon (Pd/C) in a suitable solvent.
-
Second Conjugation: The newly exposed amine on the conjugate is then reacted with a second molecule, which has been appropriately activated, to form the final bioconjugate.
Logical Relationship in PROTAC Action
The strategic placement of the this compound linker is fundamental to the mechanism of action of a PROTAC.
References
- 2. This compound - Immunomart [immunomart.com]
- 3. gentaur.com [gentaur.com]
- 4. Cbz-N-amido-PEG-amine | AxisPharm [axispharm.com]
- 5. CBz-n-amido-peg5-acid [myskinrecipes.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. medkoo.com [medkoo.com]
- 8. Cbz-N-amido-PEG2-acid, 1347750-76-8 | BroadPharm [broadpharm.com]
- 9. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
Safety Operating Guide
Proper Disposal of Cbz-N-amido-PEG20-acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for Cbz-N-amido-PEG20-acid, a PEG-based PROTAC linker.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
In the event of a spill, small quantities can be managed effectively. For a small spill, dilute with water and mop up, or absorb the material with an inert dry substance such as vermiculite, sand, or earth.[3] Place the absorbed material into a designated, labeled chemical waste container for disposal by a licensed waste disposal contractor.[3][4]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed chemical waste disposal contractor. This ensures compliance with all local, state, and federal regulations.
-
Waste Identification and Segregation :
-
Clearly label the waste container with "this compound" and any other relevant chemical information.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization :
-
Use a compatible, leak-proof container for storing the waste.
-
Ensure the container is securely sealed to prevent any leakage.
-
-
Storage :
-
Store the waste container in a designated, well-ventilated chemical waste storage area.
-
Keep the storage area secure and accessible only to authorized personnel.
-
-
Arranging for Disposal :
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide them with accurate information about the chemical waste.
-
It is important to note that polyethylene (B3416737) glycol (PEG), a major component of this molecule, is biodegradable and not considered a hazardous waste.[5] However, the presence of the Cbz-protected amine and the carboxylic acid functional groups necessitates its disposal as a chemical waste. Flushing down the drain is not a recommended method of disposal for this or any other laboratory chemical unless explicitly approved by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific waste disposal guidelines for any additional requirements.
References
Personal protective equipment for handling Cbz-N-amido-PEG20-acid
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cbz-N-amido-PEG20-acid. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the chemical properties of its constituent functional groups: a carboxylic acid terminus, a polyethylene (B3416737) glycol (PEG) spacer, and a carbamate (B1207046) (Cbz) protected amine. It is imperative to handle this compound as a potentially hazardous substance.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to prevent contact with skin and eyes, as well as inhalation.
| Body Part | Personal Protective Equipment | Material/Standard & Rationale |
| Eyes/Face | Chemical safety goggles and/or a face shield. | Goggles should be splash-proof to protect from accidental splashes.[1][2] |
| Hands | Chemical-resistant gloves. | Nitrile or butyl rubber gloves are recommended for handling acids.[1][3] Gloves must be inspected for any signs of degradation before use and disposed of as hazardous waste after handling.[2][4] |
| Body | Laboratory coat. | A fully fastened lab coat provides a barrier against accidental spills.[2] For larger quantities, an impervious apron should be worn.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of any potential vapors or aerosols, all handling should be performed within a certified chemical fume hood.[2] |
| Foot | Closed-toe shoes. | Protects feet from spills and falling objects.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidental exposure.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Safe Handling Practices:
-
Keep containers tightly sealed when not in use.[2]
Storage:
-
Store in a dry, dark, and cool place.[7]
-
For short-term storage (days to weeks), maintain at 0 - 4°C.[7]
-
For long-term storage (months to years), store at -20°C.[7][8][9]
Disposal Plan
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
Waste Segregation:
-
Collect waste this compound and contaminated materials in a dedicated, properly labeled, and sealed container.[2][4]
-
Do not mix with other waste streams unless compatibility is confirmed.[4]
Disposal Procedure:
-
Dispose of the chemical waste through a licensed chemical waste disposal contractor.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
